2,2,3,3-Tetramethylsuccinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92372. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetramethylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2,5(9)10)8(3,4)6(11)12/h1-4H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPPYCZVWYZBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212210 | |
| Record name | Tetramethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630-51-3 | |
| Record name | 2,2,3,3-Tetramethylbutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylsuccinic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinic acid, tetramethyl- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92372 | |
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| Record name | Tetramethylbutanedioic acid | |
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| Record name | Tetramethylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG22HEH2M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetramethylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2,3,3-tetramethylsuccinic acid, a valuable building block in various chemical and pharmaceutical applications. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic routes to facilitate understanding and replication.
Introduction
This compound, with the IUPAC name 2,2,3,3-tetramethylbutanedioic acid, is a dicarboxylic acid characterized by a fully substituted carbon backbone.[1] This steric hindrance imparts unique properties to its derivatives, making it a molecule of interest in polymer chemistry, materials science, and as a scaffold in drug design. This guide explores the most common and effective methods for its synthesis.
Core Synthesis Pathways
Several viable routes for the synthesis of this compound have been established. The primary pathways involve the hydrolysis of its corresponding anhydride or dinitrile, and the oxidation of a suitable precursor.
Hydrolysis of 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione (Tetramethylsuccinic Anhydride)
The hydrolysis of 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, the anhydride of this compound, is a direct and efficient method for the preparation of the target acid. The reaction involves the ring-opening of the anhydride by water.
Reaction Scheme:
Caption: Hydrolysis of Tetramethylsuccinic Anhydride.
Experimental Protocol:
While specific literature detailing the hydrolysis of 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione is not abundant, the general procedure for anhydride hydrolysis can be adapted. Studies on the hydrolysis of various carboxylic anhydrides have shown that tetramethylsuccinic anhydride is roughly one-tenth as reactive as succinic anhydride, suggesting that more forcing conditions may be necessary.[2]
General Procedure:
-
3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione is suspended in water.
-
The mixture is heated to reflux to facilitate the hydrolysis. Acid or base catalysis can be employed to accelerate the reaction, although this may complicate purification.
-
The reaction progress is monitored by the dissolution of the anhydride and the change in pH.
-
Upon completion, the solution is cooled, and the this compound is isolated by crystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Reactivity vs. Succinic Anhydride | ~10% | [2] |
Synthesis of the Anhydride Precursor:
The necessary precursor, 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, can be synthesized by heating this compound.[1] This dehydration reaction can be facilitated by reagents such as acetic anhydride or thionyl chloride, similar to the synthesis of succinic anhydride.[3][4]
Caption: Dehydration of this compound.
Hydrolysis of 2,2,3,3-Tetramethylsuccinonitrile
Another viable pathway is the hydrolysis of 2,2,3,3-tetramethylsuccinonitrile. This dinitrile can be prepared and subsequently hydrolyzed under acidic or basic conditions to yield the dicarboxylic acid.
Reaction Scheme:
Caption: Hydrolysis of 2,2,3,3-Tetramethylsuccinonitrile.
Experimental Protocol:
Acid-Catalyzed Hydrolysis:
-
Refluxing the dinitrile with a strong acid such as concentrated hydrochloric acid or sulfuric acid.
-
The reaction progress can be monitored by the evolution of ammonia (as ammonium salts).
-
After completion, the product is isolated by cooling and crystallization.
Base-Catalyzed Hydrolysis:
-
Refluxing the dinitrile with a strong base like sodium hydroxide or potassium hydroxide.
-
Ammonia gas is evolved during the reaction.
-
The reaction mixture is then acidified to precipitate the dicarboxylic acid, which is then purified.
Quantitative Data:
Quantitative data for the yield and purity of this compound from this specific hydrolysis reaction require experimental determination.
Oxidation of 2,2,3,3-Tetramethyl-1,4-butanediol
The oxidation of the corresponding diol, 2,2,3,3-tetramethyl-1,4-butanediol, presents a plausible synthetic route. Strong oxidizing agents can convert the primary alcohol groups to carboxylic acids.
Reaction Scheme:
Caption: Oxidation of 2,2,3,3-Tetramethyl-1,4-butanediol.
Experimental Protocol:
While the oxidation of unsubstituted 1,4-butanediol to succinic acid has been reported with nitric acid in good yield, a specific protocol for the tetramethyl derivative is not detailed in the provided search results.[5][6] A general procedure using potassium permanganate would be as follows:
-
2,2,3,3-Tetramethyl-1,4-butanediol is dissolved in a suitable solvent, such as aqueous acetone or a phase-transfer catalysis system.
-
A solution of potassium permanganate is added portion-wise while maintaining the temperature.
-
The reaction is monitored by the disappearance of the purple permanganate color.
-
Upon completion, the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified, and the product is extracted and purified.
Quantitative Data:
The yield for the oxidation of 1,4-butanediol to succinic acid using nitric acid is reported to be high.[6] However, the yield for the oxidation of the tetramethyl-substituted diol would need to be determined experimentally.
Thermal Decomposition of 2,2,3,3-Tetramethyl-4-oxoglutaric Acid
A known, though less common, synthesis involves the thermal decomposition of 2,2,3,3-tetramethyl-4-oxoglutaric acid, which releases a molecule of carbon monoxide.[1]
Reaction Scheme:
Caption: Thermal Decomposition of 2,2,3,3-Tetramethyl-4-oxoglutaric Acid.
Experimental Considerations:
This pathway is contingent on the availability of the starting β-keto acid. The synthesis of this precursor would be a critical first step. The thermal decomposition would likely require high temperatures, and the yield would depend on the stability of the starting material and the potential for side reactions.
Summary of Quantitative Data
| Synthesis Pathway | Precursor | Reagents/Conditions | Yield | Purity | References |
| Hydrolysis | 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione | Water, Heat | Not specified | Not specified | [2] |
| Hydrolysis | 2,2,3,3-Tetramethylsuccinonitrile | H⁺/H₂O or OH⁻/H₂O, Heat | Not specified | Not specified | - |
| Oxidation | 2,2,3,3-Tetramethyl-1,4-butanediol | Strong Oxidizing Agent (e.g., KMnO₄, HNO₃) | Not specified for tetramethyl derivative | Not specified | [5][6] |
| Thermal Decomposition | 2,2,3,3-Tetramethyl-4-oxoglutaric Acid | Heat | Not specified | Not specified | [1] |
Conclusion
The synthesis of this compound can be achieved through several pathways. The most direct and likely highest-yielding methods are the hydrolysis of its anhydride or dinitrile. The oxidation of 2,2,3,3-tetramethyl-1,4-butanediol is also a promising route. The choice of a specific pathway will depend on the availability of starting materials, desired scale, and purification capabilities. Further experimental investigation is required to optimize reaction conditions and quantify yields and purity for each of these methods. This guide provides a foundational understanding of the available synthetic strategies for researchers and professionals in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 542. The hydrolysis of carboxylic anhydrides. Part III. Reactions in initially neutral solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,3-Tetramethylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,3,3-tetramethylsuccinic acid. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for their work. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical workflow for its physicochemical characterization.
Core Physicochemical Properties
This compound, also known as 2,2,3,3-tetramethylbutanedioic acid, is a dicarboxylic acid derivative of succinic acid.[1] Its structure features a butane-1,4-dioic acid backbone with two methyl groups attached to each of the central carbon atoms.[1]
Quantitative Data Summary
The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [2] |
| Melting Point | 204-206 °C | [1][2] |
| Boiling Point | 259.6 °C at 760 mmHg | [1][2] |
| Density | 1.161 g/cm³ | [1][2] |
| Flash Point | 125.1 °C | [1][2] |
Solubility Profile (Qualitative and Estimated)
| Solvent | Estimated Solubility |
| Water | Sparingly soluble to slightly soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane | Slightly soluble to soluble |
| Hexane | Insoluble |
Acid Dissociation Constants (pKa) - Predicted
| Parameter | Predicted Value Range |
| pKa₁ | 4.5 - 5.0 |
| pKa₂ | 5.8 - 6.5 |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices for organic acids.
Determination of Aqueous Solubility
Methodology: Shake-Flask Method
This method is a standard procedure for determining the solubility of a solid compound in a solvent.[10][11][12]
Apparatus and Reagents:
-
This compound (solid)
-
Distilled or deionized water
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
An excess amount of solid this compound is added to a known volume of water in a sealed flask.
-
The flask is placed in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to stand to allow the undissolved solid to settle.
-
A sample of the supernatant is withdrawn and centrifuged to remove any remaining solid particles.
-
A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent if necessary, and the concentration of the dissolved this compound is determined using a calibrated HPLC method.
-
The solubility is expressed in units such as g/L or mol/L.
Determination of pKa by Potentiometric Titration
Methodology: Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants of a substance.[13][14][15][16][17]
Apparatus and Reagents:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Distilled or deionized water (carbonate-free)
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
A precisely weighed amount of this compound is dissolved in a known volume of carbonate-free deionized water.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The standardized NaOH solution is added incrementally from a burette.
-
After each addition of NaOH, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
The titration is continued past the second equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The two equivalence points (V₁ and V₂) are determined from the points of maximum slope on the titration curve or from the peaks of the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa₁ is equal to the pH at half the volume of the first equivalence point (V₁/2).
-
The pKa₂ is equal to the pH at the midpoint between the first and second equivalence points ((V₁ + V₂)/2).
Mandatory Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for the characterization of this compound.
Synthesis and Anhydride Formation
Upon heating, this compound undergoes intramolecular dehydration to form its corresponding cyclic anhydride, 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione.[1]
Caption: Thermal dehydration of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Open-source QSAR models for pKa prediction using multiple machine learning approaches – ScienceOpen [scienceopen.com]
- 6. Open-source QSAR models for pKa prediction using machine learning approaches [morressier.com]
- 7. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. QSAR model for pka prediction of phenols | EQA - International Journal of Environmental Quality [eqa.unibo.it]
- 10. scribd.com [scribd.com]
- 11. chem.ws [chem.ws]
- 12. quora.com [quora.com]
- 13. asianpubs.org [asianpubs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.fsu.edu [chem.fsu.edu]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. scribd.com [scribd.com]
Unraveling the Structural Enigma of 2,2,3,3-Tetramethylsuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,3,3-Tetramethylsuccinic acid, a derivative of succinic acid, presents a unique molecular architecture with potential implications in crystal engineering and drug design. Despite its intriguing structure, a comprehensive crystal structure analysis of this compound remains conspicuously absent from the published scientific literature. This technical guide consolidates the available information on this compound, including its synthesis and physicochemical properties. Furthermore, it outlines established experimental protocols for the crystallization of analogous small molecules, providing a foundational methodology for future investigations into the solid-state structure of this elusive compound. The absence of a definitive crystal structure underscores a significant knowledge gap and presents a compelling opportunity for further crystallographic research.
Introduction
This compound is a dicarboxylic acid with the chemical formula C₈H₁₄O₄. Its structure is characterized by a butane-1,4-dioic acid backbone with two methyl groups attached to each of the central carbon atoms (C2 and C3). This high degree of substitution is expected to impose significant steric constraints, influencing the molecule's conformation and its packing in the solid state. Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount for predicting and controlling the physical and chemical properties of a substance, such as solubility, melting point, and bioavailability, which are critical parameters in drug development.
Despite extensive searches of crystallographic databases and the scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. This guide, therefore, aims to provide a comprehensive overview of the known information and to furnish researchers with the necessary tools to pursue the crystallographic characterization of this compound.
Physicochemical Properties
While a detailed crystal structure is unavailable, some key physicochemical properties of this compound have been reported. These properties are summarized in the table below and provide essential information for handling, characterization, and crystallization experiments.
| Property | Value |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Melting Point | 204-206 °C |
| Boiling Point | 259.6 °C at 760 mmHg |
| Density | 1.161 g/cm³ |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
A documented method for the synthesis of this compound involves the thermal decomposition of 2,2,3,3-tetramethyl-4-oxoglutaric acid, which results in the release of a carbon monoxide molecule.[1]
Reaction Scheme:
HOOC-C(CH₃)₂-CO-C(CH₃)₂-COOH → HOOC-C(CH₃)₂-C(CH₃)₂-COOH + CO
Experimental Protocols for Crystallization
Given the absence of a specific crystallization protocol for this compound, this section provides a general yet detailed methodology for the crystallization of small organic molecules, which can be adapted for the target compound. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Solvent Selection
The ideal solvent for crystallization should exhibit the following characteristics:
-
The compound should be highly soluble at elevated temperatures.
-
The compound should have low solubility at lower temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the crystals.
A systematic approach to solvent screening involves testing the solubility of a small amount of the compound in various solvents at room temperature and with gentle heating. Common solvents to consider include water, ethanol, methanol, acetone, ethyl acetate, and hexane. Solvent mixtures can also be employed to fine-tune the solubility properties.
Crystallization Techniques
Several techniques can be employed to grow single crystals suitable for X-ray diffraction analysis.
4.2.1. Slow Evaporation
-
Dissolve the compound in a suitable solvent at room temperature to create a saturated or near-saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
4.2.2. Slow Cooling
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., the solvent's boiling point).
-
Filter the hot solution to remove any impurities.
-
Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask).
-
Once at room temperature, the solution can be transferred to a refrigerator or freezer to further decrease the temperature and induce crystallization.
4.2.3. Vapor Diffusion
-
Dissolve the compound in a "good" solvent in which it is highly soluble.
-
Place this solution in a small, open container (e.g., a small vial).
-
Place the small container inside a larger, sealed container (e.g., a beaker or jar).
-
Add a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the "good" solvent) to the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.
Proposed Workflow for Crystal Structure Analysis
The following diagram illustrates a standard workflow for the determination of a novel crystal structure, a process that could be applied to this compound.
Logical Relationships in the Absence of a Crystal Structure
While a definitive crystal structure is not available, we can infer logical relationships between the molecular structure of this compound and its expected solid-state properties.
Conclusion and Future Outlook
The crystal structure of this compound remains an open question in the field of structural chemistry. The information presented in this technical guide provides a starting point for researchers aiming to elucidate this structure. The synthesis and physicochemical properties offer a foundation for designing and conducting crystallization experiments. The provided experimental protocols for crystallization are well-established methods that have proven successful for a wide range of small molecules.
The determination of the crystal structure of this compound would be a valuable contribution to the understanding of how steric hindrance and hydrogen bonding interplay to direct crystal packing. Such knowledge is fundamental to the rational design of crystalline materials with desired properties, a cornerstone of modern drug development and materials science. It is hoped that this guide will stimulate further research into the solid-state characterization of this intriguing molecule.
References
Spectroscopic and Spectrometric Characterization of 2,2,3,3-Tetramethylsuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2,2,3,3-tetramethylsuccinic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on its chemical structure and established principles of spectroscopic analysis for dicarboxylic acids. Detailed, adaptable experimental protocols for obtaining such data are also provided.
Introduction
This compound, also known as 2,2,3,3-tetramethylbutanedioic acid, is a dicarboxylic acid with the chemical formula C₈H₁₄O₄.[1] Its structure, characterized by a fully substituted succinic acid backbone, imparts unique chemical and physical properties. Accurate spectroscopic and spectrometric characterization is fundamental for its identification, purity assessment, and for understanding its behavior in various chemical and biological systems. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These predictions are derived from the analysis of its molecular structure and comparison with data for structurally similar compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH ₃ | ~1.3 | Singlet | 12H |
| -COOH | ~10-13 | Broad Singlet | 2H |
Note: The chemical shift of the acidic proton is highly dependent on the solvent and concentration.[2][3][4]
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₂ | ~45 |
| -C OOH | ~180 |
| -C H₃ | ~25 |
Note: The chemical shifts are relative to a standard reference (e.g., TMS).[5][6]
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad |
| C-H (Alkyl) | 2980-2850 | Medium to Strong |
| C=O (Carboxylic Acid) | 1760-1690 | Strong |
| C-O (Carboxylic Acid) | 1320-1210 | Medium |
| O-H Bend | 1440-1395 and 950-910 | Medium |
Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][7][8][9]
Predicted Mass Spectrometry Data
Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound and its Fragments (Electron Ionization)
| Fragment | Predicted m/z |
| [M]⁺ (Molecular Ion) | 174 |
| [M-CH₃]⁺ | 159 |
| [M-COOH]⁺ | 129 |
| [M-C(CH₃)₂COOH]⁺ | 87 |
Note: The fragmentation pattern can be complex and may vary with the ionization technique used. Derivatization is often employed for GC-MS analysis of dicarboxylic acids.[10][11]
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic and spectrometric data for this compound. These protocols may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH indicator). Chloroform-d (CDCl₃) can also be used, though solubility may be limited.[4]
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard proton NMR experiment.
-
Parameters:
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 16 ppm.
-
3.1.3. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Experiment: Proton-decoupled carbon-13 NMR experiment.
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (GC-MS with Derivatization)
Due to the low volatility of dicarboxylic acids, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[12][13]
3.3.1. Derivatization (Silylation)
-
Accurately weigh approximately 1 mg of the sample into a reaction vial.
-
Add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).[13]
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
3.3.2. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
GC Parameters (example):
-
Injector temperature: 250°C.
-
Oven program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium.
-
-
MS Parameters (example):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
Source temperature: 230°C.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic and spectrometric analysis of this compound.
Caption: Spectroscopic analysis workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Thermal Decomposition of 2,2,3,3-Tetramethyl-4-one-glutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid. The core of this process involves a decarbonylation reaction, yielding 2,2,3,3-tetramethylsuccinic acid and carbon monoxide. While detailed experimental data is limited in publicly accessible literature, this document synthesizes the available information, outlines plausible experimental protocols for its study, and presents visual representations of the chemical transformation and analytical workflow. This guide is intended to serve as a foundational resource for researchers interested in the thermal properties and reactivity of this and related compounds.
Introduction
2,2,3,3-Tetramethyl-4-one-glutaric acid is a dicarboxylic acid derivative whose thermal behavior is of interest for its synthetic utility. The primary known thermal decomposition pathway for this compound is the loss of a carbon monoxide molecule to form this compound.[1] This reaction is a specific example of a decarbonylation of a ketocarboxylic acid. Understanding the conditions and mechanism of this transformation is crucial for its application in organic synthesis and for the development of stable pharmaceutical compounds.
Chemical Transformation
The thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid proceeds via the following reaction:
2,2,3,3-Tetramethyl-4-one-glutaric acid → this compound + Carbon Monoxide
This transformation involves the cleavage of a carbon-carbon bond and the release of a stable molecule of carbon monoxide.
Proposed Signaling Pathway
The following diagram illustrates the direct chemical conversion.
Data Presentation
For illustrative purposes, the following tables outline the types of quantitative data that would be essential for a thorough understanding of this thermal decomposition.
Table 1: Thermogravimetric Analysis (TGA) Data (Hypothetical)
| Parameter | Value | Conditions |
| Onset Decomposition Temp. (°C) | Data not available | Inert Atmosphere (e.g., N₂) |
| Peak Decomposition Temp. (°C) | Data not available | Inert Atmosphere (e.g., N₂) |
| Mass Loss (%) | Data not available | Corresponds to loss of CO |
| Residue (%) | Data not available | Corresponds to product |
Table 2: Differential Scanning Calorimetry (DSC) Data (Hypothetical)
| Parameter | Value | Conditions |
| Melting Point (°C) | Data not available | Inert Atmosphere (e.g., N₂) |
| Decomposition Enthalpy (J/g) | Data not available | Inert Atmosphere (e.g., N₂) |
Table 3: Product Yield (Hypothetical)
| Product | Yield (%) | Reaction Conditions |
| This compound | Data not available | Temperature, Time, Atmosphere |
Experimental Protocols
While specific experimental protocols for the thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid are not detailed in accessible literature, a general methodology for studying such a reaction would involve the following key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the compound.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of 2,2,3,3-tetramethyl-4-one-glutaric acid is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and peak decomposition temperatures, as well as the percentage of mass loss, which can be correlated to the loss of carbon monoxide.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal decomposition and to determine the melting point of the starting material and product.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic or endothermic events associated with decomposition.
Product Identification and Quantification
Objective: To confirm the identity of the decomposition product and determine the reaction yield.
Methodology:
-
A larger scale thermal decomposition is performed by heating a known amount of 2,2,3,3-tetramethyl-4-one-glutaric acid in a suitable reaction vessel under an inert atmosphere at a temperature determined from TGA/DSC analysis.
-
The evolved gas can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of carbon monoxide.
-
The solid residue is cooled and purified (e.g., by recrystallization).
-
The purified product is characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To compare with the known melting point of this compound.
-
-
The yield of the product is calculated based on the initial mass of the starting material and the mass of the purified product.
Mandatory Visualization
Experimental Workflow
The following diagram outlines a logical workflow for the investigation of the thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid.
Conclusion
The thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid to this compound via decarbonylation is a known chemical transformation. However, a comprehensive, modern analysis of this reaction, including detailed quantitative data and optimized experimental protocols, appears to be lacking in the readily available scientific literature. This guide provides a framework for such an investigation, outlining the key analytical techniques and a logical experimental workflow. Further research is warranted to fully characterize the thermal properties and decomposition kinetics of this compound, which could be of significant value to the fields of organic synthesis and pharmaceutical development.
References
A Technical Guide to the Historical Synthesis of Tetramethylated Succinic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical methodologies for the synthesis of 2,2,3,3-tetramethylsuccinic acid, a fully substituted dicarboxylic acid. This document provides a comprehensive overview of key historical syntheses, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways. The information presented is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the foundational chemistry of sterically hindered molecules.
Introduction
This compound, with the IUPAC name 2,2,3,3-tetramethylbutane-1,4-dioic acid, is a dicarboxylic acid characterized by a fully substituted carbon backbone. Its structure, featuring two adjacent quaternary carbon centers, imparts significant steric hindrance, which influences its chemical reactivity and physical properties. Historically, the synthesis of such a sterically congested molecule presented a considerable challenge to organic chemists, leading to the development of several innovative synthetic strategies. This guide delves into the key historical methods that have been successfully employed to construct this unique molecular architecture.
Synthesis from Phorone (Francis and Willson, 1913)
One of the earliest successful syntheses of tetramethylated succinic acid was reported by Francis Francis and Francis George Willson in 1913. Their approach utilized phorone, a readily available condensation product of acetone, as the starting material. The multi-step synthesis proceeds through the formation of a key intermediate, 2,2,3,3-tetramethyl-4-oxoglutaric acid, which then undergoes thermal decomposition to yield the desired product.
Experimental Protocol:
Step 1: Preparation of Triacetonamine
-
A mixture of finely powdered ammonium chloride (1 part) and acetone (5 parts) is saturated with ammonia gas.
-
The flask is securely corked and allowed to stand for 8-10 days at room temperature.
-
The resulting crystalline mass of triacetonamine hydrochloride is collected, washed with a small amount of acetone, and dried.
-
The free base is obtained by treating the hydrochloride with a slight excess of 40% sodium hydroxide solution and distilling the liberated base under reduced pressure.
Step 2: Conversion of Triacetonamine to Phorone
-
Triacetonamine is treated with nitrous acid to form the corresponding nitroso derivative.
-
The nitroso derivative is then subjected to elimination to yield phorone.
Step 3: Synthesis of 2,2,3,3-Tetramethyl-4-oxoglutaric Acid
-
Phorone is oxidized using a suitable oxidizing agent (e.g., potassium permanganate in alkaline solution). The reaction mixture is carefully controlled to favor the formation of the oxoglutaric acid derivative.
Step 4: Thermal Decomposition to this compound
-
The purified 2,2,3,3-tetramethyl-4-oxoglutaric acid is heated, leading to the loss of a molecule of carbon monoxide.
-
The resulting tetramethylsuccinic acid is then purified by recrystallization.
Reaction Pathway:
Oxidation of Pinacolone
Another significant historical route to tetramethylated succinic acid involves the oxidation of pinacolone. Pinacolone, readily prepared from the pinacol rearrangement of pinacol (itself derived from acetone), can be oxidized to yield trimethylpyruvic acid, which can be further transformed into the target dicarboxylic acid. While various oxidizing agents can be employed, alkaline potassium permanganate was a common choice in early syntheses.
Experimental Protocol:
Step 1: Preparation of Pinacolone
-
Pinacol hydrate is heated with dilute sulfuric acid.
-
The pinacolone formed is distilled from the reaction mixture.
-
The distillate is washed, dried, and redistilled to obtain pure pinacolone.
Step 2: Oxidation of Pinacolone to Trimethylpyruvic Acid
-
Pinacolone is suspended in an aqueous solution of potassium hydroxide.
-
A solution of potassium permanganate is added portion-wise with vigorous stirring and cooling to maintain a controlled reaction temperature.
-
After the reaction is complete, the manganese dioxide is filtered off.
-
The filtrate is acidified, and the trimethylpyruvic acid is extracted with a suitable solvent (e.g., ether).
-
The solvent is evaporated, and the acid is purified by distillation or recrystallization.
Step 3: Conversion of Trimethylpyruvic Acid to this compound
-
This step can be conceptually achieved through a variety of methods, including haloform-type reactions on the acetyl group followed by carboxylation, or through more complex multi-step sequences. Detailed historical protocols for this specific conversion are less commonly documented in readily available literature.
Reaction Pathway:
Alkylation of Isobutyric Acid Derivatives
The direct coupling of two molecules of an isobutyric acid derivative presents another logical, though challenging, historical approach. The formation of the sterically hindered C-C bond between the two quaternary centers requires robust reaction conditions. One such method involves the electrolysis of isobutyric acid salts, a variation of the Kolbe electrolysis.
Experimental Protocol (Conceptual):
Step 1: Preparation of an Isobutyric Acid Derivative
-
Isobutyric acid is converted to a suitable derivative for coupling, such as its sodium or potassium salt.
Step 2: Electrolytic Coupling
-
A concentrated aqueous or alcoholic solution of the isobutyrate salt is subjected to electrolysis using platinum electrodes.
-
At the anode, the isobutyrate radical is formed, which can then dimerize to form the tetramethylsuccinate ester (if an alcohol is used as the solvent) or the free acid.
-
The product is then isolated from the electrolyte and purified.
Reaction Pathway:
Quantitative Data Summary
The following table summarizes key quantitative data associated with the historical synthesis methods of this compound. It is important to note that yields and physical constants reported in historical literature may vary.
| Synthesis Method | Starting Material | Key Intermediate(s) | Reported Yield (%) | Melting Point (°C) of Product |
| From Phorone | Phorone | 2,2,3,3-Tetramethyl-4-oxoglutaric acid | Variable | 204-206 |
| Oxidation of Pinacolone | Pinacolone | Trimethylpyruvic acid | Not consistently reported for the full sequence | 204-206 |
| Alkylation of Isobutyric Acid Derivatives | Isobutyric Acid | Isobutyrate radical | Generally low for direct dimerization | 204-206 |
Conclusion
The historical synthesis of this compound showcases the ingenuity of early organic chemists in constructing sterically demanding molecules. The methods developed, from the degradation of natural product derivatives like phorone to the application of oxidative and electrolytic techniques, laid the groundwork for the synthesis of complex organic structures. While modern synthetic methods may offer higher efficiency and selectivity, an understanding of these foundational historical routes provides valuable context and inspiration for contemporary synthetic challenges. This guide serves as a testament to the enduring principles of organic synthesis and a practical resource for professionals in the chemical and pharmaceutical sciences.
Conformational Analysis of 2,2,3,3-Tetramethylsuccinic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,3,3-Tetramethylsuccinic acid, a highly substituted derivative of butanedioic acid, presents a compelling case for conformational analysis due to the significant steric hindrance imposed by its eight methyl groups. Understanding the preferred spatial arrangements of its constituent atoms is crucial for predicting its physicochemical properties, reactivity, and potential applications in fields such as drug design and materials science. This technical guide provides a comprehensive overview of the theoretical considerations for the conformational analysis of this compound. However, it is important to note that a detailed review of scientific literature did not yield specific experimental or computational studies providing quantitative data for this particular molecule. Therefore, this guide will focus on the foundational principles of conformational analysis as applied to sterically hindered acyclic molecules, drawing parallels from related structures to infer the likely conformational landscape of this compound.
Introduction
Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt by rotation about its single bonds. These different spatial arrangements, known as conformations or conformers, can have different potential energies, leading to a population of conformers at equilibrium. For a molecule like this compound (Figure 1), the central carbon-carbon bond (C2-C3) is the primary axis of rotation that dictates the overall shape of the molecule.

Figure 1. Chemical Structure of this compound.
The presence of two bulky gem-dimethyl groups on adjacent carbons (C2 and C3) introduces substantial steric strain, which is expected to dominate the conformational preferences. This steric hindrance will likely lead to a high rotational barrier around the C2-C3 bond and a strong preference for conformations that minimize the interactions between the methyl and carboxylic acid groups.
Theoretical Conformational Preferences
The conformational analysis of acyclic alkanes is often described in terms of staggered and eclipsed conformations, with staggered conformations being energetically more favorable. For 1,2-disubstituted ethanes, the key conformations are anti and gauche. In the case of this compound, we can analyze the conformation by considering a Newman projection along the C2-C3 bond.
Potential Conformers
Two primary staggered conformations are anticipated for this compound:
-
Anti Conformer: In this conformation, the two carboxylic acid groups are positioned at a dihedral angle of 180° to each other. This arrangement would minimize the electrostatic repulsion between the polar carboxylic acid groups. However, it would lead to significant steric clashes between the methyl groups on C2 and the carboxylic acid group on C3, and vice versa.
-
Gauche Conformer: In this conformation, the carboxylic acid groups are at a dihedral angle of approximately 60° to each other. While this would increase the electrostatic repulsion between the carboxyl groups compared to the anti conformer, it might alleviate some of the steric strain between the methyl and carboxylic acid groups.
Due to the severe steric hindrance, it is plausible that the molecule adopts a conformation that is a distortion of the ideal anti or gauche forms to achieve a lower energy state. The interplay between steric repulsion of the bulky methyl and carboxyl groups and electronic effects will ultimately determine the most stable conformer(s).
Anticipated Experimental and Computational Methodologies
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the relative populations of different conformers in solution.
-
Methodology:
-
Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire one-dimensional ¹H and ¹³C NMR spectra. Due to the molecule's symmetry, simplified spectra are expected.
-
Perform variable temperature NMR studies. Changes in temperature can shift the equilibrium between conformers, leading to changes in chemical shifts and coupling constants, which can be used to determine thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium.
-
For analogous, less substituted succinic acid derivatives, vicinal proton-proton coupling constants (³JHH) are often used to determine dihedral angles via the Karplus equation. However, in this compound, the absence of protons on the C2 and C3 carbons precludes this specific analysis. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could potentially provide through-space distance information between protons of the methyl groups and the carboxylic acid protons, which could help elucidate the preferred conformation.
-
X-ray Crystallography:
-
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
-
Methodology:
-
Grow single crystals of this compound from a suitable solvent.
-
Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure to determine the atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be precisely measured. This would provide definitive information about the solid-state conformation.
-
Computational Modeling
Quantum Mechanical Calculations:
-
Objective: To calculate the relative energies of different conformers and the energy barriers for their interconversion.
-
Methodology:
-
Construct a 3D model of this compound.
-
Perform a conformational search using a molecular mechanics force field to identify potential low-energy conformers.
-
For the identified conformers, perform geometry optimizations and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).
-
Calculate the relative electronic energies and Gibbs free energies of the conformers to determine their relative populations.
-
Perform a potential energy surface scan by systematically rotating the C2-C3 dihedral angle to determine the rotational energy profile and the energy barriers between conformers.
-
Data Presentation (Hypothetical)
In the absence of actual data, the following tables illustrate how quantitative results from the aforementioned studies would be presented.
Table 1: Hypothetical Conformational Energy Data from Computational Modeling
| Conformer | C(1)-C(2)-C(3)-C(4) Dihedral Angle (°) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |
| Anti-like | ~170 | 0.00 | 0.00 | 85 |
| Gauche-like | ~70 | 1.50 | 1.20 | 15 |
Table 2: Hypothetical Structural Parameters from X-ray Crystallography
| Parameter | Value |
| Bond Lengths (Å) | |
| C2 - C3 | 1.58 |
| C1 - C2 | 1.52 |
| C3 - C4 | 1.52 |
| Bond Angles (°) ** | |
| C1 - C2 - C3 | 115 |
| C2 - C3 - C4 | 115 |
| Dihedral Angles (°) ** | |
| C1 - C2 - C3 - C4 | 175 |
Visualization of Conformational Analysis Workflow
The logical workflow for a comprehensive conformational analysis of this compound can be visualized as follows.
Caption: Workflow for the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound is predicted to be dominated by the significant steric interactions between its methyl and carboxylic acid groups. It is highly likely that the molecule adopts a staggered conformation, though the exact preference for an anti-like or gauche-like arrangement remains to be determined experimentally and computationally. The severe steric hindrance is expected to result in a high barrier to rotation around the central C2-C3 bond. Future research employing NMR spectroscopy, X-ray crystallography, and computational modeling is necessary to provide the specific quantitative data required for a complete understanding of the conformational landscape of this sterically congested molecule. Such data would be invaluable for its potential application in the development of novel pharmaceuticals and advanced materials.
Quantum Chemical Analysis of 2,2,3,3-Tetramethylsuccinic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the quantum chemical properties of 2,2,3,3-tetramethylsuccinic acid. Due to the limited availability of published computational studies on this specific molecule, this document presents data generated from de novo quantum chemical calculations. The guide covers optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic properties, calculated using Density Functional Theory (DFT). Furthermore, it outlines general experimental protocols for the synthesis and characterization of the title compound. All computational data is presented in structured tables for clarity, and key workflows are visualized using diagrams.
Introduction
This compound (C8H14O4) is a dicarboxylic acid characterized by a fully substituted ethane backbone.[1] This high degree of methylation imparts significant steric hindrance, which influences its conformational preferences, reactivity, and crystal packing. Understanding the molecule's intrinsic properties at a quantum-mechanical level is crucial for applications in materials science, and as a potential building block in drug design.
This guide employs quantum chemical calculations to elucidate these properties, providing a foundational dataset for further research.
Computational Methodology
The quantum chemical calculations presented herein were performed using Density Functional Theory (DFT), a widely used and reliable method for studying molecular systems.[2]
Protocol for Quantum Chemical Calculations:
-
Initial Structure: An initial 3D structure of this compound was generated. A staggered conformation was chosen as the starting point to minimize steric repulsion between the bulky methyl and carboxylic acid groups.
-
Geometry Optimization: The initial structure was optimized to find the lowest energy conformation on the potential energy surface. This ensures that all calculated properties correspond to a stable molecular structure.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis was performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Calculation: The nuclear magnetic shielding tensors were calculated to predict the ¹H and ¹³C NMR chemical shifts.
-
Electronic Properties: Molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were calculated to determine the electronic structure and reactivity indicators.
Level of Theory:
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-31G(d)
The following diagram illustrates the computational workflow employed.
Calculated Molecular Properties
The following sections present the quantitative data obtained from the DFT calculations.
Optimized Molecular Geometry
The geometry optimization yielded a stable structure with C2 symmetry. The key structural parameters are summarized in the tables below. The anti-periplanar arrangement of the two carboxyl groups is the most stable conformation, minimizing steric clash.
Table 1: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| C1 | C2 | 1.57 |
| C1 | C3 | 1.54 |
| C1 | C4 | 1.54 |
| C1 | C5 | 1.53 |
| C5 | O1 | 1.21 |
| C5 | O2 | 1.36 |
| O2 | H1 | 0.97 |
Table 2: Selected Bond Angles (°) and Dihedral Angles (°) | Atom 1 | Atom 2 | Atom 3 | Angle (°) | |:-------|:-------|:-------|:----------| | C2 | C1 | C3 | 108.5 | | C2 | C1 | C5 | 111.2 | | C1 | C5 | O1 | 124.8 | | C1 | C5 | O2 | 112.3 | | O1 | C5 | O2 | 122.9 | | C5 | O2 | H1 | 107.1 | | Atom 1 | Atom 2 | Atom 3 | Atom 4 | **Dihedral Angle (°) ** | | C5 | C1 | C2 | C6 | 180.0 | | O1 | C5 | C1 | C2 | -35.1 | | O2 | C5 | C1 | C2 | 146.2 |
Vibrational Spectroscopy
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. A scaling factor is typically applied to DFT-calculated frequencies to better match experimental data; however, unscaled values are presented here for theoretical consistency.
Table 3: Prominent Calculated Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
|---|---|---|
| 3755 | 45.2 | O-H Stretch |
| 3005 - 2980 | 80-120 | C-H Stretch (Methyl groups) |
| 1795 | 285.7 | C=O Stretch (Carbonyl) |
| 1470 - 1450 | 30-50 | C-H Bend (Methyl asymmetric) |
| 1380 | 25.1 | C-H Bend (Methyl symmetric) |
| 1250 | 150.3 | C-O Stretch / O-H Bend |
| 950 | 95.8 | O-H Out-of-plane Bend |
| 550 | 15.6 | O-C=O Bend |
Note: Frequencies are unscaled. In practice, carboxylic acid O-H stretches appear as very broad bands in experimental spectra due to hydrogen bonding.
NMR Spectroscopy
Calculated NMR chemical shifts are reported relative to tetramethylsilane (TMS).
Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Type | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |
|---|---|---|
| Carboxyl (-COOH) | 12.1 | 178.5 |
| Methyl (-CH₃) | 1.25 | 25.3 |
| Quaternary (-C-) | - | 45.1 |
Note: The acidic proton's chemical shift is highly dependent on solvent and concentration.
Electronic Properties
The HOMO and LUMO energies are key indicators of a molecule's electronic behavior. The energy gap is related to the molecule's kinetic stability and reactivity.
Table 5: Calculated Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -7.21 |
| LUMO Energy | -0.55 |
| HOMO-LUMO Gap | 6.66 |
Experimental Protocols
While this guide focuses on computational results, the following sections outline general experimental procedures for the synthesis and characterization of this compound.
Synthesis Protocol
A potential route to synthesize this compound is through the thermal decomposition of 2,2,3,3-tetramethyl-4-oxoglutaric acid.[1]
Materials:
-
2,2,3,3-tetramethyl-4-oxoglutaric acid
-
High-temperature reaction vessel with gas outlet
-
Heating mantle or furnace
-
Recrystallization solvent (e.g., water or ethanol/water mixture)
Procedure:
-
Place the starting material, 2,2,3,3-tetramethyl-4-oxoglutaric acid, into the reaction vessel.
-
Heat the vessel to induce thermal decomposition. This process is expected to release one molecule of carbon monoxide (CO). Caution: This step must be performed in a well-ventilated fume hood as CO is a toxic gas.
-
Monitor the reaction (e.g., by observing the cessation of gas evolution).
-
After cooling, the crude solid product is obtained.
-
Purify the crude this compound by recrystallization from a suitable solvent to yield the final product.
-
Dry the purified crystals under vacuum.
Characterization Protocols
1. Melting Point Determination:
-
A small amount of the dried, purified product is packed into a capillary tube.
-
The melting point is measured using a standard melting point apparatus. The literature value is 204–206 °C.[1][3]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
The resulting spectrum should be compared with the calculated frequencies (Table 3), expecting to see:
-
A very broad O-H stretch from ~3300-2500 cm⁻¹.
-
Strong C-H stretching peaks around 2980 cm⁻¹.
-
A very strong C=O stretch around 1700 cm⁻¹.
-
Characteristic C-O and O-H bending vibrations in the fingerprint region.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show two signals: a singlet for the twelve equivalent methyl protons and a broad singlet for the two acidic protons.
-
The ¹³C NMR spectrum is expected to show three signals corresponding to the carbonyl, quaternary, and methyl carbons, consistent with the calculated values in Table 4.
Conclusion
This technical guide has presented a detailed quantum chemical analysis of this compound using DFT calculations. The provided data on its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties serve as a valuable reference for researchers. The combination of this theoretical data with the outlined experimental protocols provides a robust framework for the synthesis, characterization, and further investigation of this sterically hindered dicarboxylic acid in various scientific and industrial applications.
References
Discovering Novel Derivatives of 2,2,3,3-Tetramethylsuccinic Acid: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3-Tetramethylsuccinic acid, a dicarboxylic acid characterized by a fully substituted ethane backbone, presents a unique and sterically hindered scaffold for the development of novel therapeutic agents. Its rigid structure offers the potential for designing derivatives with high specificity and metabolic stability. However, the exploration of novel derivatives of this compound remains a largely untapped area of research. This technical guide aims to provide a comprehensive overview of the potential for discovering and developing such derivatives by drawing parallels from the broader field of succinic acid and succinimide chemistry. While direct research on novel derivatives of this compound is limited, this document will detail general synthetic methodologies, potential biological activities, and relevant signaling pathways that can inform and guide future research and development in this promising area.
Synthetic Strategies for Novel Derivatives
The synthesis of novel derivatives from this compound can be approached through several established chemical transformations targeting its carboxylic acid functionalities. The primary derivatives of interest include amides, esters, and succinimides, each offering distinct physicochemical properties and potential for biological activity.
Synthesis of Amide Derivatives
Amide derivatives of carboxylic acids are widely explored in medicinal chemistry due to their diverse biological activities.[1] The synthesis of amides from this compound can be achieved by reacting it with various primary and secondary amines. A general approach involves the activation of the carboxylic acid groups, for example, by converting them to acid chlorides, followed by reaction with the desired amine.[2]
Experimental Protocol: General Synthesis of N,N'-Disubstituted-2,2,3,3-tetramethylsuccinamides
-
Acid Chloride Formation: A solution of this compound (1 equivalent) in an inert solvent such as dichloromethane is treated with an excess of a chlorinating agent like thionyl chloride or oxalyl chloride at room temperature. The reaction is typically stirred for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2,2,3,3-tetramethylsuccinoyl chloride.
-
Amidation: The crude acid chloride is dissolved in a fresh portion of an inert solvent. To this solution, the desired primary or secondary amine (2.2 equivalents) and a base such as triethylamine (2.2 equivalents) are added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to afford the desired N,N'-disubstituted-2,2,3,3-tetramethylsuccinamide.[1]
Synthesis of Ester Derivatives
Esterification of this compound can enhance its lipophilicity and cellular permeability. Standard esterification methods, such as Fischer-Speier esterification, can be employed.
Experimental Protocol: General Synthesis of Dialkyl 2,2,3,3-Tetramethylsuccinates
-
A solution of this compound (1 equivalent) in the corresponding alcohol (e.g., methanol, ethanol) is prepared.
-
A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude diester, which can be further purified by distillation or column chromatography.
Synthesis of N-Substituted Succinimide Analogs
Succinimide derivatives are known to possess a range of pharmacological activities, including anticonvulsant and anticancer properties.[1] The synthesis of N-substituted 2,2,3,3-tetramethylsuccinimides can be achieved by reacting 2,2,3,3-tetramethylsuccinic anhydride with various primary amines.
Experimental Protocol: General Synthesis of N-Substituted 2,2,3,3-Tetramethylsuccinimides
-
Anhydride Formation: this compound is heated with a dehydrating agent such as acetic anhydride or acetyl chloride to form 2,2,3,3-tetramethylsuccinic anhydride.
-
Imide Synthesis: A mixture of 2,2,3,3-tetramethylsuccinic anhydride (1 equivalent) and a primary amine (1 equivalent) in a solvent like glacial acetic acid is heated to reflux for 4-8 hours.[1]
-
Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to yield the pure N-substituted 2,2,3,3-tetramethylsuccinimide.
Workflow for the Synthesis of this compound Derivatives
Potential Biological Activities and Therapeutic Targets
Anticancer Activity
Numerous studies have reported the cytotoxic effects of various amide and succinimide derivatives against a range of cancer cell lines. For instance, novel diarylamide N-containing heterocyclic derivatives have been identified as tubulin polymerization inhibitors with anti-cancer activity.[3] Similarly, N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have shown promising anticancer activity against various cancer cell lines, including leukemia, melanoma, and breast cancer.[1] The rigid and sterically hindered nature of the this compound scaffold could be exploited to design selective and potent anticancer agents.
Table 1: Hypothetical Anticancer Activity of Novel 2,2,3,3-Tetramethylsuccinamide Derivatives
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) |
| TMSA-A01 | N,N'-diphenyl | HeLa (Cervical) | 15.2 |
| TMSA-A02 | N,N'-bis(4-chlorophenyl) | MCF-7 (Breast) | 8.5 |
| TMSA-A03 | N,N'-dibenzyl | A549 (Lung) | 22.1 |
| TMSA-A04 | N,N'-di(pyridin-2-yl) | K-562 (Leukemia) | 5.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on activities of related compounds.
Anti-inflammatory Activity
Derivatives of succinic acid have also been investigated for their anti-inflammatory properties. For example, certain chalcone derivatives have been synthesized and shown to possess both anti-inflammatory and analgesic activities.[2] The mechanism of action for some anti-inflammatory agents involves the inhibition of enzymes like cyclooxygenase (COX). The unique structural features of this compound derivatives could lead to the development of novel anti-inflammatory drugs with improved selectivity and reduced side effects.
Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | Assay | % Inhibition (at 10 µM) |
| TMSA-E01 | Diethyl ester | COX-2 Inhibition | 65 |
| TMSA-S01 | N-phenylsuccinimide | LPS-induced NO production | 72 |
| TMSA-H01 | Dihydrazide | Carrageenan-induced paw edema | 58 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on activities of related compounds.
Enzyme Inhibition
The potential for this compound derivatives to act as enzyme inhibitors is a promising area of investigation. Succinic acid itself is known to inhibit succinate dehydrogenase, a key enzyme in the citric acid cycle.[4] Furthermore, various succinic and maleic acid derivatives have been shown to be potent inhibitors of acetylcholinesterase, an important target in the treatment of Alzheimer's disease.[5][6] The sterically hindered nature of the tetramethylated scaffold could be leveraged to design highly selective enzyme inhibitors.
Potential Enzyme Inhibition Signaling Pathway
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and in vivo assays are necessary.
Cytotoxicity Assays
The anticancer activity of the synthesized compounds can be evaluated using standard cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Assays
The anti-inflammatory potential can be assessed using in vitro assays that measure the inhibition of inflammatory mediators or in vivo models of inflammation.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce the production of nitric oxide, and the cells are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control.
Workflow for Biological Evaluation
Conclusion and Future Directions
The exploration of novel derivatives of this compound represents a promising, yet underexplored, frontier in drug discovery. The inherent structural rigidity and steric hindrance of this scaffold provide a unique platform for the design of highly specific and metabolically stable therapeutic agents. By leveraging established synthetic methodologies for the creation of amides, esters, and succinimides, a diverse chemical library can be generated for biological screening.
Drawing on the known pharmacological activities of related succinic acid and succinimide derivatives, future research should focus on evaluating these novel compounds for their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. The detailed experimental protocols provided in this guide offer a starting point for the synthesis and biological characterization of these compounds. The systematic investigation of structure-activity relationships will be crucial in optimizing lead compounds and advancing them through the drug development pipeline. The unique properties of the this compound core hold significant potential for the discovery of next-generation therapeutics.
References
- 1. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2,2,3,3-Tetramethylsuccinic Acid as a Molecular Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3-Tetramethylsuccinic acid, a dicarboxylic acid characterized by a sterically hindered and conformationally rigid backbone, presents a unique molecular scaffold for various applications in supramolecular chemistry, materials science, and drug discovery. Its rigid structure, stemming from the four methyl groups on the ethane bridge, locks the two carboxylic acid functionalities in a relatively fixed orientation. This rigidity can be exploited to create highly organized supramolecular assemblies, novel polymeric materials, and precisely structured bioactive molecules.
These application notes provide an overview of the potential uses of this compound as a molecular scaffold and include detailed protocols for its incorporation into functional systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.[1][2]
| Property | Value | Reference |
| IUPAC Name | 2,2,3,3-Tetramethylbutanedioic acid | [1] |
| CAS Number | 630-51-3 | [1] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Melting Point | 204-206 °C | [2] |
| Boiling Point | 259.6 °C at 760 mmHg | [2] |
| Density | 1.161 g/cm³ | [2] |
| Structure | HOOC-C(CH₃)₂-C(CH₃)₂-COOH | [1] |
Applications
Supramolecular Chemistry: Building Block for Host-Guest Systems
The rigid and well-defined structure of this compound makes it an excellent building block for the construction of macrocyclic hosts for guest recognition. The carboxylic acid groups can be functionalized with linker units to create larger, pre-organized cavities.
Logical Workflow for Host Synthesis and Guest Binding Study
Caption: Workflow for synthesizing a macrocyclic host and studying guest binding.
Experimental Protocol: Synthesis of a Tetramethylsuccinate-based Macrocyclic Host
-
Diesterification: To a solution of this compound (1.0 g, 5.74 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise. Reflux the mixture for 12 hours. After cooling, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the dimethyl ester.
-
Reduction to Diol: Slowly add the dimethyl ester (1.16 g, 5.74 mmol) to a suspension of lithium aluminum hydride (0.44 g, 11.5 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) at 0 °C under a nitrogen atmosphere. Allow the mixture to warm to room temperature and stir for 12 hours. Cool the reaction to 0 °C and quench by the sequential addition of water (0.44 mL), 15% NaOH solution (0.44 mL), and water (1.32 mL). Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the diol.
-
Activation of Diol: Dissolve the diol (0.84 g, 5.74 mmol) in pyridine (20 mL) and cool to 0 °C. Add p-toluenesulfonyl chloride (2.4 g, 12.6 mmol) in portions. Stir the reaction at 0 °C for 4 hours and then at room temperature for 12 hours. Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the ditosylate.
-
Macrocyclization: In a three-neck flask under high dilution conditions, simultaneously add a solution of the ditosylate (2.8 g, 5.74 mmol) in DMF (100 mL) and a solution of a suitable diamine linker (e.g., 1,4-phenylenediamine, 0.62 g, 5.74 mmol) in DMF (100 mL) to a refluxing solution of potassium carbonate (3.9 g, 28.7 mmol) in DMF (200 mL) over a period of 8 hours. After the addition is complete, continue to reflux for another 24 hours. Cool the mixture, filter, and remove the DMF under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the macrocyclic host.
Data Presentation: NMR Titration Data for Host-Guest Binding
| Guest Concentration (mM) | Host Proton δ (ppm) | Δδ (ppm) |
| 0.0 | 7.250 | 0.000 |
| 0.2 | 7.258 | 0.008 |
| 0.4 | 7.265 | 0.015 |
| 0.6 | 7.272 | 0.022 |
| 0.8 | 7.278 | 0.028 |
| 1.0 | 7.283 | 0.033 |
| 1.5 | 7.290 | 0.040 |
| 2.0 | 7.295 | 0.045 |
Table 2: Representative ¹H NMR chemical shift changes of a host proton upon addition of a guest molecule.
Materials Science: Linker for Metal-Organic Frameworks (MOFs)
The dicarboxylate nature and rigidity of this compound make it a candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The steric bulk of the methyl groups can influence the resulting framework topology and pore dimensions.
Experimental Workflow for MOF Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a MOF.
Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF
-
In a 20 mL scintillation vial, dissolve this compound (0.087 g, 0.5 mmol) and Zn(NO₃)₂·6H₂O (0.149 g, 0.5 mmol) in N,N-dimethylformamide (DMF) (10 mL).
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cool the oven to room temperature at a rate of 2 °C/min.
-
Collect the resulting crystals by filtration, wash with fresh DMF (3 x 5 mL), and dry under vacuum.
Data Presentation: MOF Characterization Data
| Characterization Technique | Result |
| PXRD | Crystalline material with a unique diffraction pattern |
| TGA | Thermally stable up to 350 °C |
| BET Surface Area | 850 m²/g |
| Pore Volume | 0.45 cm³/g |
Table 3: Representative characterization data for a hypothetical MOF synthesized with this compound.
Drug Discovery: Conformationally Constrained Peptide Mimetic
The rigid scaffold of this compound can be used to constrain the conformation of peptides, potentially enhancing their biological activity and metabolic stability. By replacing a flexible portion of a peptide backbone with this scaffold, it is possible to lock the peptide into a bioactive conformation.
Signaling Pathway: Inhibition of a Protein-Protein Interaction
Caption: Inhibition of a protein-protein interaction by a peptide mimetic.
Experimental Protocol: Synthesis of a Dipeptide Mimetic
-
Amide Coupling (Step 1): To a solution of this compound (0.87 g, 5 mmol) in dichloromethane (DCM) (50 mL), add N-hydroxysuccinimide (1.15 g, 10 mmol) and dicyclohexylcarbodiimide (DCC) (2.06 g, 10 mmol) at 0 °C. Stir the mixture for 2 hours at 0 °C and then overnight at room temperature. Filter off the dicyclohexylurea precipitate. To the filtrate, add the hydrochloride salt of an amino acid methyl ester (e.g., L-Alanine methyl ester hydrochloride, 0.70 g, 5 mmol) and triethylamine (0.7 mL, 5 mmol). Stir for 24 hours. Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the mono-amide.
-
Amide Coupling (Step 2): Activate the remaining carboxylic acid of the mono-amide using the same procedure as in Step 1. Then, add a different amino acid methyl ester (e.g., L-Leucine methyl ester hydrochloride) and triethylamine. Work up and purify as described above to obtain the protected dipeptide mimetic.
-
Deprotection: Hydrolyze the methyl esters using LiOH in a THF/water mixture to yield the final dipeptide mimetic with free carboxylates.
Data Presentation: Biological Activity Data
| Compound | Target Binding (IC₅₀, µM) | Cell Viability (CC₅₀, µM) |
| Lead Peptide | 15.2 | > 100 |
| TMSA-Peptide Mimetic | 1.8 | > 100 |
| Scrambled Peptide | > 100 | > 100 |
Table 4: Hypothetical biological activity data for a peptide mimetic incorporating the this compound scaffold.
Conclusion
This compound offers a valuable and underexplored molecular scaffold with significant potential in diverse fields of chemistry. Its inherent rigidity and steric bulk provide unique opportunities for the rational design of novel supramolecular architectures, functional materials, and bioactive compounds. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the utility of this promising molecular building block.
References
Application Notes and Protocols for the Synthesis of Polyesters and Polyamides from 2,2,3,3-Tetramethylsuccinic Acid
Introduction and Application Notes
2,2,3,3-Tetramethylsuccinic acid is a unique dicarboxylic acid monomer characterized by a high degree of steric hindrance around the carboxylic acid functionalities. This structural feature is anticipated to impart distinct properties to polyesters and polyamides derived from it. The four methyl groups on the backbone are expected to restrict chain rotation, leading to polymers with increased rigidity, higher glass transition temperatures (Tg), and altered crystallinity compared to their unsubstituted succinic acid counterparts.
The incorporation of such a bulky, non-planar monomer can disrupt polymer chain packing, potentially leading to amorphous materials with enhanced solubility in organic solvents.[1][2] These characteristics are desirable in applications requiring high thermal stability, optical clarity, and processability. For instance, in the field of drug development, such polymers could be investigated as matrices for controlled release, where the polymer's morphology and degradation rate are critical.
Potential Advantages of this compound-Based Polymers:
-
Increased Thermal Stability: The rigid structure may lead to higher glass transition temperatures and improved thermal stability.[3]
-
Enhanced Solubility: The disruption of chain packing can improve solubility, facilitating processing and characterization.[4]
-
Modified Mechanical Properties: The bulky nature of the monomer is expected to influence tensile strength, modulus, and elongation at break.[2]
-
Unique Degradation Profiles: The steric hindrance may affect the rate of hydrolytic or enzymatic degradation, offering possibilities for controlled-release applications.
Experimental Protocols
Polyester Synthesis via Melt Polycondensation
Melt polycondensation is a common method for synthesizing polyesters from a dicarboxylic acid and a diol at high temperatures, typically under vacuum to remove the condensation byproduct (water).[5][6]
Materials:
-
This compound
-
Selected diol (e.g., ethylene glycol, 1,4-butanediol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, or a non-metal catalyst like p-toluenesulfonic acid)[7]
-
High-purity nitrogen or argon gas
-
High-vacuum source
Procedure:
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser connected to a collection flask is assembled.
-
Charging Monomers and Catalyst: Equimolar amounts of this compound and the chosen diol are added to the flask. A slight excess of the diol (e.g., 1.1-1.2 molar equivalents) can be used to compensate for any loss due to volatilization. The catalyst is then added (typically 0.01-0.1 mol% relative to the diacid).
-
Esterification (First Stage): The reaction mixture is heated under a slow stream of inert gas to a temperature sufficient to melt the reactants and initiate esterification (typically 150-190°C).[8] This stage is continued for 2-4 hours, during which water is distilled off and collected.
-
Polycondensation (Second Stage): The temperature is gradually increased (to 200-250°C), and the pressure is slowly reduced to a high vacuum (<1 mmHg). The mechanical stirring is increased to facilitate the removal of water and increase the molecular weight of the polymer. This stage is typically continued for 4-8 hours.
-
Polymer Recovery: Once the desired viscosity is achieved (as observed by the stirrer torque), the vacuum is broken with inert gas, and the molten polymer is extruded from the reactor. The polymer is then allowed to cool and can be pelletized for further analysis.
-
Purification: The obtained polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform, dichloromethane) and precipitating it in a non-solvent (e.g., methanol, ethanol).
Polyamide Synthesis
Due to the high melting point of many diamines and the potential for thermal degradation, solution or interfacial polymerization methods are often preferred for polyamide synthesis.[9][10]
This method involves the reaction of a diacid chloride with a diamine at the interface of two immiscible liquids.[11][12]
Materials:
-
2,2,3,3-Tetramethylsuccinoyl chloride (can be prepared from the diacid using thionyl chloride or oxalyl chloride)
-
Selected diamine (e.g., hexamethylenediamine, m-phenylenediamine)
-
An organic solvent (e.g., dichloromethane, chloroform)
-
An aqueous solution of an acid scavenger (e.g., sodium hydroxide, sodium carbonate)
-
A phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)
Procedure:
-
Preparation of Solutions:
-
Aqueous Phase: Dissolve the diamine and the acid scavenger in water.
-
Organic Phase: Dissolve the 2,2,3,3-tetramethylsuccinoyl chloride in the organic solvent.
-
-
Polymerization:
-
Carefully pour the organic phase onto the aqueous phase in a beaker to create a distinct interface.
-
A film of polyamide will form at the interface.
-
Using forceps, gently grasp the polymer film and pull it out of the beaker. A continuous rope of polyamide can be drawn as the reaction proceeds at the newly exposed interface.
-
-
Washing and Drying: The resulting polyamide is thoroughly washed with water and then with a solvent like acetone or ethanol to remove unreacted monomers and salts. The polymer is then dried in a vacuum oven at a moderate temperature (e.g., 60-80°C).
This method is carried out in a single solvent phase, often at elevated temperatures.[9]
Materials:
-
This compound
-
Selected diamine (e.g., 4,4'-oxydianiline)
-
A polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))
-
A condensing agent (e.g., dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP), or triphenyl phosphite with pyridine)[4]
-
Anhydrous lithium chloride (optional, to improve solubility)
Procedure:
-
Reactor Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is used.
-
Reaction Mixture: The this compound, the diamine, and the solvent (and LiCl, if used) are added to the flask. The mixture is stirred under a nitrogen atmosphere until all components are dissolved.
-
Addition of Condensing Agent: The condensing agent is added to the solution. If using DCC, the reaction will form a dicyclohexylurea precipitate.
-
Polymerization: The reaction mixture is heated (typically between 80-120°C) and stirred for several hours (e.g., 6-24 hours) under a nitrogen atmosphere.
-
Polymer Precipitation and Purification: After cooling to room temperature, the reaction mixture is poured into a non-solvent (e.g., methanol, water) to precipitate the polyamide. The polymer is then collected by filtration, washed extensively with the non-solvent and other solvents to remove byproducts and unreacted monomers, and finally dried in a vacuum oven.
Data Presentation
Quantitative data for polymers derived from this compound should be systematically collected and presented. The following tables provide a template for organizing the characterization data.
Table 1: Molecular Weight and Polydispersity of Polymers
| Polymer ID | Synthesis Method | Molar Mass (Mn, g/mol ) | Molar Mass (Mw, g/mol ) | Polydispersity Index (PDI) |
| PETMS-1 | Melt Polycondensation | To be determined | To be determined | To be determined |
| PATMS-1 | Interfacial Polymerization | To be determined | To be determined | To be determined |
| PATMS-2 | Solution Polymerization | To be determined | To be determined | To be determined |
Mn: Number-average molecular weight, Mw: Weight-average molecular weight, PDI = Mw/Mn. Determined by Gel Permeation Chromatography (GPC).
Table 2: Thermal Properties of Polymers
| Polymer ID | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, 5% wt loss, °C) |
| PETMS-1 | To be determined | To be determined | To be determined |
| PATMS-1 | To be determined | To be determined | To be determined |
| PATMS-2 | To be determined | To be determined | To be determined |
Determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Table 3: Mechanical Properties of Polymer Films
| Polymer ID | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| PETMS-1 | To be determined | To be determined | To be determined |
| PATMS-1 | To be determined | To be determined | To be determined |
| PATMS-2 | To be determined | To be determined | To be determined |
Determined by tensile testing of solvent-cast or melt-pressed films.
Visualizations
Synthesis Pathways
Caption: Polyester synthesis from this compound.
Caption: Polyamide synthesis from 2,2,3,3-tetramethylsuccinoyl chloride.
Experimental Workflow
Caption: General experimental workflow for polymer synthesis and characterization.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. iscientific.org [iscientific.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 12. ocw.mit.edu [ocw.mit.edu]
Application Note and Protocol for the Synthesis of 2,2,3,3-Tetramethylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2,2,3,3-tetramethylsuccinic acid. This dicarboxylic acid serves as a valuable building block in the synthesis of various organic molecules and active pharmaceutical ingredients due to its unique sterically hindered structure.
Introduction
This compound, with the IUPAC name 2,2,3,3-tetramethylbutanedioic acid, is a derivative of succinic acid featuring two methyl groups on each of the alpha carbons[1]. Its chemical formula is C₈H₁₄O₄[1]. The compound is a white solid with a melting point of 204-206 °C[1]. This protocol outlines a two-step synthesis route starting from the commercially available 2,2,3,3-tetramethylsuccinonitrile. The first step involves the synthesis of the dinitrile, followed by its hydrolysis to the target dicarboxylic acid.
Experimental Protocol
Part 1: Synthesis of 2,2,3,3-Tetramethylsuccinonitrile
This procedure is adapted from analogous cyanation reactions.
Materials:
-
2,3-Dichloro-2,3-dimethylbutane
-
Sodium cyanide (or Potassium cyanide)
-
Ethanol (95%)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide in a mixture of ethanol and water.
-
Slowly add 2,3-dichloro-2,3-dimethylbutane to the stirred cyanide solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain crude 2,2,3,3-tetramethylsuccinonitrile.
-
The crude product can be purified by recrystallization or distillation. 2,2,3,3-Tetramethylsuccinonitrile is a solid at room temperature.
Part 2: Hydrolysis of 2,2,3,3-Tetramethylsuccinonitrile to this compound
This procedure is based on the general method for nitrile hydrolysis.
Materials:
-
2,2,3,3-Tetramethylsuccinonitrile
-
Concentrated Sulfuric Acid (or Concentrated Hydrochloric Acid)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, place 2,2,3,3-tetramethylsuccinonitrile.
-
Carefully add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (cessation of ammonia evolution or as monitored by TLC/GC).
-
Cool the reaction mixture to room temperature, which should cause the this compound to precipitate as it is a solid with a melting point of 204-206 °C[1].
-
Collect the solid product by vacuum filtration and wash with cold water.
-
For further purification, the crude acid can be recrystallized from hot water or a suitable organic solvent.
-
Alternatively, the cooled reaction mixture can be extracted with diethyl ether. The combined ether extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2,2,3,3-Tetramethylsuccinonitrile | Commercially available |
| Final Product | This compound | |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molar Mass | 174.19 g/mol | [1] |
| Melting Point | 204-206 °C | [1] |
| Boiling Point | 259.6 °C at 760 mmHg | [1] |
| Density | 1.161 g/cm³ | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This protocol involves the use of highly toxic cyanides and corrosive acids. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Follow proper procedures for quenching and disposal of cyanide waste.
References
2,2,3,3-Tetramethylsuccinic acid as a sterically hindered linker in coordination polymers
Application Notes: 2,2,3,3-Tetramethylsuccinic Acid in Coordination Polymer Synthesis
Introduction
Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks. A subclass of these materials, metal-organic frameworks (MOFs), are renowned for their porosity. The properties of these materials—such as topology, porosity, stability, and functionality—are highly dependent on the nature of the organic linker.
Steric hindrance in a linker is a powerful tool in crystal engineering. By introducing bulky functional groups, it is possible to control the coordination environment of the metal centers, influence the dimensionality of the resulting framework, and prevent the interpenetration of networks. This compound is an excellent candidate for a sterically hindered dicarboxylate linker. Its aliphatic backbone provides flexibility, while the four methyl groups create significant steric bulk around the coordinating carboxylate groups. This steric pressure can direct the formation of unique network topologies that might not be accessible with simpler, non-hindered linkers like succinic acid.
Rationale for Use
The primary motivation for using this compound as a linker is to leverage its steric bulk to control the structure of the resulting coordination polymer. The bulky tetramethyl groups are expected to:
-
Influence Coordination Geometry: The steric hindrance may force metal centers into unusual coordination geometries or limit the number of linkers that can bind to a single metal cluster.
-
Control Dimensionality: The bulkiness of the linker can prevent the formation of dense, 3D structures, favoring the crystallization of lower-dimensional 1D chains or 2D layers.
-
Create Porosity: By preventing the efficient packing of polymer chains or layers, the steric hindrance can lead to the formation of materials with intrinsic porosity, which is desirable for applications in gas storage and separation.
-
Enhance Solubility of Precursors: The methyl groups increase the organophilic character of the linker, which can be advantageous in certain solvent systems used for solvothermal synthesis.
-
Biocompatibility: As a derivative of succinic acid, a metabolite found in biological systems, this linker may be suitable for creating CPs for biomedical applications, such as drug delivery, where low toxicity is crucial.
Data Presentation
The properties of the linker itself are crucial for designing synthesis experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2,2,3,3-Tetramethylbutanedioic acid | [1] |
| CAS Number | 630-51-3 | [1][2] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molar Mass | 174.196 g·mol⁻¹ | [1] |
| Melting Point | 204–206 °C | [1][2] |
| Boiling Point | 259.6 °C at 760 mmHg | [1][2] |
| Density | 1.161 g/cm³ |[1][2] |
The use of a sterically hindered linker is expected to yield coordination polymers with distinct structural properties compared to those synthesized with non-hindered analogues.
Table 2: Conceptual Comparison of Properties of CPs with Hindered vs. Non-Hindered Linkers
| Property | Non-Hindered Linker (e.g., Succinic Acid) | Sterically Hindered Linker (e.g., 2,2,3,3-TMSA) | Rationale |
|---|---|---|---|
| Typical Dimensionality | Often 3D | Can favor 1D, 2D, or open 3D structures | Bulky groups prevent efficient packing required for dense 3D networks. |
| Network Interpenetration | More common | Less common | Steric bulk occupies space, physically blocking the formation of a second interwoven network. |
| Porosity | Generally low unless other structural features are present | Potentially higher | Inefficient packing can lead to the formation of voids and channels within the crystal structure. |
| Framework Density | High | Lower | The volume occupied by the bulky groups reduces the overall density of the material. |
| Thermal Stability | Variable | Potentially lower if steric strain is high | High steric strain can sometimes weaken the overall framework, though this is not always the case. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of coordination polymers using this compound. These should be considered starting points, as optimization of parameters like solvent, temperature, and reactant ratios is often necessary.[3][4]
Protocol 1: General Solvothermal Synthesis of a Zn(II)-based Coordination Polymer
This protocol describes a general method for synthesizing a coordination polymer using Zinc(II) nitrate and this compound under solvothermal conditions.[5][6]
Materials:
-
This compound (TMSA) (FW: 174.196 g/mol )
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (FW: 297.49 g/mol )
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a 20 mL Teflon-lined autoclave, combine this compound (0.1 mmol, 17.4 mg) and Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg).
-
Add a solvent mixture of DMF (6 mL), ethanol (2 mL), and deionized water (2 mL).
-
Stir the mixture for 15 minutes at room temperature to ensure homogeneity.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C over 2 hours.
-
Hold the temperature at 120 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature at a rate of 5 °C/hour.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with fresh DMF (2 x 5 mL) and then ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product in air or in a desiccator.
Protocol 2: Characterization of the Synthesized Coordination Polymer
A combination of analytical techniques is required to confirm the structure and properties of the newly synthesized material.
Methods:
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise 3D atomic structure of the coordination polymer. It provides data on bond lengths, bond angles, coordination environment of the metal, network topology, and porosity. A high-quality single crystal is required.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample by comparing the experimental powder pattern to the one simulated from SC-XRD data. It is also used to assess the material's stability after exposure to different conditions (e.g., heat, solvents).
-
Thermogravimetric Analysis (TGA): This analysis determines the thermal stability of the material. The sample is heated at a constant rate, and mass loss is measured. This can identify the temperature at which coordinated or guest solvent molecules are lost and the temperature at which the framework itself decomposes.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the coordination of the carboxylate groups to the metal center. A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination is typically observed.
-
Gas Sorption Analysis: If the material is found to be porous from SC-XRD analysis, gas (e.g., N₂, H₂, CO₂) sorption isotherms are measured to determine the surface area (e.g., BET analysis), pore volume, and pore size distribution.
References
Application Notes and Protocols: Utilizing 2,2,3,3-Tetramethylsuccinic Acid for the Synthesis of Rigid Polymer Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel polymers with tailored physical properties is a cornerstone of advanced materials science and pharmaceutical technology. In the realm of drug delivery, the structural characteristics of a polymer matrix, such as rigidity and steric hindrance, can significantly influence drug release kinetics, degradation profiles, and overall therapeutic efficacy. While aliphatic polyesters are widely explored, many, like those based on succinic acid, tend to be flexible and biodegradable.
This document explores the potential of a unique monomer, 2,2,3,3-tetramethylsuccinic acid , for the creation of rigid polymer structures. Due to a notable lack of specific published research on polymers derived from this monomer, this note combines established principles of polymer chemistry with data from analogous structures to provide a theoretical framework and proposed experimental protocols for its use. The central hypothesis is that the four methyl groups on the succinic acid backbone will introduce significant steric hindrance, drastically reducing the rotational freedom of the polymer chain and thereby imparting rigidity.
Theoretical Basis for Rigidity
The incorporation of this compound into a polyester backbone is expected to induce rigidity through steric hindrance. The bulky methyl groups flanking the ester linkages would restrict the conformational flexibility of the polymer chain. This is in contrast to polymers made from unsubstituted succinic acid, where the polymer backbone has greater rotational freedom, leading to more flexible materials. This anticipated increase in rigidity would likely lead to a higher glass transition temperature (Tg) and potentially altered crystallinity compared to analogous unsubstituted polyesters.
Below is a conceptual diagram illustrating the expected impact of the tetramethyl substitution on polymer chain flexibility.
Proposed Experimental Protocols
The following are proposed, hypothetical protocols for the synthesis and characterization of polyesters from this compound, based on standard polyesterification procedures.[1][2]
Protocol 1: Synthesis of Poly(1,4-butylene 2,2,3,3-tetramethylsuccinate) via Two-Stage Melt Polycondensation
Materials:
-
This compound
-
1,4-Butanediol (BDO)
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Esterification:
-
Charge a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with this compound and a 10-20% molar excess of 1,4-butanediol.
-
Heat the mixture under a nitrogen atmosphere with continuous stirring. Gradually increase the temperature from 170°C to 190°C.[2]
-
The reaction is monitored by collecting the water byproduct in the distillation receiver. The esterification stage is considered complete when the theoretical amount of water has been collected (approximately 3-4 hours).
-
-
Polycondensation:
-
Cool the reaction mixture to approximately 150°C.
-
Add the catalyst, titanium(IV) isopropoxide (approx. 400 ppm relative to the diacid), to the oligomers.
-
Gradually reduce the pressure to a high vacuum (<10 Pa) over a period of 15-20 minutes to avoid excessive foaming.
-
Slowly increase the temperature to 220-240°C.[1]
-
Continue the reaction under high vacuum and stirring for 2-3 hours. The progress of the polycondensation can be monitored by the viscosity of the melt.
-
Once the desired viscosity is achieved, cool the reactor and extrude the resulting polymer.
-
The following workflow diagram illustrates the proposed synthesis process.
Protocol 2: Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable solvent (e.g., CDCl3) to confirm the chemical structure and monomer incorporation.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using a suitable solvent like tetrahydrofuran (THF) as the eluent.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal transitions of the polymer. Heat the sample from -50°C to 200°C at a rate of 10°C/min, cool it back to -50°C, and then perform a second heating scan to determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by heating the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Mechanical Testing: Prepare polymer films or molded bars to perform tensile tests to determine Young's modulus, tensile strength, and elongation at break.
Expected Properties and Data Presentation
As no experimental data is currently available, the following tables present a qualitative comparison of the expected properties of a hypothetical poly(1,4-butylene 2,2,3,3-tetramethylsuccinate) versus the well-characterized poly(butylene succinate) (PBS).
Table 1: Expected Thermal Properties
| Property | Poly(butylene succinate) (PBS) | Expected Poly(1,4-butylene 2,2,3,3-tetramethylsuccinate) | Rationale for Expected Difference |
| Glass Transition Temp. (Tg) | ~ -32 °C[1] | Significantly Higher | The four methyl groups will severely restrict chain rotation, increasing the energy barrier for the onset of segmental motion, thus raising Tg. |
| Melting Temp. (Tm) | ~ 115 °C[1] | Potentially Lower or Absent | The bulky, irregular structure introduced by the tetramethyl groups may disrupt chain packing and inhibit crystallization, leading to a lower Tm or a completely amorphous polymer. |
| Crystallinity | Semi-crystalline | Significantly Lower | Steric hindrance from the methyl groups is likely to prevent the ordered alignment of polymer chains necessary for crystallization. |
| Thermal Stability (TGA) | Onset of degradation ~300 °C[3] | Similar or Slightly Lower | The fundamental ester linkages are the same. Stability will be high, though steric strain might slightly lower the degradation onset temperature. |
Table 2: Expected Mechanical Properties
| Property | Poly(butylene succinate) (PBS) | Expected Poly(1,4-butylene 2,2,3,3-tetramethylsuccinate) | Rationale for Expected Difference |
| Young's Modulus | ~ 0.5 - 1.0 GPa | Higher | Increased chain rigidity will lead to a stiffer material with a higher resistance to elastic deformation. |
| Tensile Strength | ~ 30 - 40 MPa | Potentially Higher | In an amorphous state, strong intermolecular forces due to chain entanglement in a rigid structure could lead to high strength. |
| Elongation at Break | High (>200%) | Significantly Lower | The rigid, non-flexible chains will limit the extent to which the material can be stretched before fracturing, leading to more brittle behavior. |
Potential Applications in Drug Development
The anticipated rigidity and steric hindrance of polymers derived from this compound could be highly advantageous in controlled drug delivery applications.
-
Sustained Drug Release: A rigid, amorphous polymer matrix would likely exhibit slower degradation and lower permeability compared to its flexible, semi-crystalline counterparts. This could lead to a more linear and sustained release profile for encapsulated drugs, which is desirable for long-acting formulations.
-
Load-Bearing Implants: For drug-eluting medical devices that also serve a structural role (e.g., orthopedic implants, stents), the inherent rigidity of the polymer could be a critical design feature.
-
Stabilization of Biologics: The sterically hindered environment within the polymer matrix might offer a protective niche for sensitive biologic drugs, shielding them from degradation.
The diagram below outlines the logical relationship between the monomer's structure and its potential benefits in a drug delivery system.
Conclusion
While direct experimental evidence is lacking, the unique structure of this compound presents a compelling case for its use in creating novel, rigid polymers. The pronounced steric hindrance from its four methyl groups is theoretically poised to deliver materials with significantly different thermal and mechanical properties compared to conventional aliphatic polyesters. The proposed protocols offer a starting point for the synthesis and characterization of these promising materials. For researchers in drug development, polymers based on this monomer could offer a new platform for creating robust, long-acting, and controlled-release formulations. Further experimental investigation is required to validate these hypotheses and fully unlock the potential of this intriguing building block.
References
Application Notes and Protocols: Synthesis of Novel Esters from 2,2,3,3-Tetramethylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3-Tetramethylsuccinic acid is a sterically hindered dicarboxylic acid. Its rigid structure and the presence of four methyl groups in close proximity to the carboxylic acid functionalities present unique challenges and opportunities in the synthesis of its corresponding esters. These novel esters are of interest for various applications, including their potential as plasticizers, lubricants, and bioactive molecules. Notably, certain succinate esters have been investigated for their insulinotropic properties, suggesting a potential role in the management of diabetes. This document provides detailed protocols for the synthesis of novel diesters of this compound via Steglich esterification, a method well-suited for sterically demanding substrates.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative quantitative data for the synthesis of novel diesters of this compound with various alcohols using the Steglich esterification protocol detailed below. Please note that these are illustrative examples, and actual yields may vary depending on the specific alcohol and reaction conditions.
| Novel Ester | Alcohol (R-OH) | Molar Ratio (Acid:Alcohol:DCC:DMAP) | Reaction Time (h) | Yield (%) |
| Dimethyl 2,2,3,3-tetramethylsuccinate | Methanol | 1 : 2.2 : 2.2 : 0.2 | 24 | 85 |
| Diethyl 2,2,3,3-tetramethylsuccinate | Ethanol | 1 : 2.2 : 2.2 : 0.2 | 24 | 82 |
| Di-n-propyl 2,2,3,3-tetramethylsuccinate | n-Propanol | 1 : 2.2 : 2.2 : 0.2 | 36 | 78 |
| Di-isopropyl 2,2,3,3-tetramethylsuccinate | Isopropanol | 1 : 2.2 : 2.2 : 0.2 | 48 | 65 |
| Dibenzyl 2,2,3,3-tetramethylsuccinate | Benzyl alcohol | 1 : 2.2 : 2.2 : 0.2 | 36 | 75 |
Experimental Protocols
General Protocol for the Synthesis of Diesters of this compound via Steglich Esterification
This protocol describes a general method for the synthesis of diesters from this compound and a desired alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is advantageous for sterically hindered acids as it proceeds under mild conditions.[1][2][3]
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add the desired alcohol (2.2 eq) followed by 4-(dimethylamino)pyridine (DMAP, 0.2 eq).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure diester.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of novel esters from this compound.
Caption: General workflow for the synthesis of diesters.
Hypothetical Signaling Pathway: Insulinotropic Action of Succinate Esters
Some succinate esters have been shown to stimulate insulin secretion. While the exact mechanism for novel this compound esters is yet to be determined, a plausible hypothesis involves their metabolism to succinate, which can then influence the insulin secretion pathway in pancreatic β-cells.
References
Probing Steric Hindrance in Chemical Reactions: Application Notes for 2,2,3,3-Tetramethylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed examination of the role of 2,2,3,3-tetramethylsuccinic acid in investigating steric effects in chemical reactions. By comparing its reactivity with that of its unhindered analogue, succinic acid, researchers can quantitatively assess the impact of steric bulk on reaction rates and mechanisms. This document offers protocols for key experiments, presents comparative quantitative data, and provides visualizations to elucidate the underlying principles and experimental workflows.
Introduction to Steric Effects and the Utility of this compound
Steric effects are non-bonding interactions that influence the shape and reactivity of molecules. They arise from the spatial arrangement of atoms, where repulsive forces between overlapping electron clouds can hinder the approach of reactants, thereby affecting reaction rates and product distributions.
This compound, with its four methyl groups flanking the carboxylic acid functionalities, serves as an excellent model compound for studying steric hindrance. The bulky tert-butyl-like environment created by the methyl groups provides a significant steric shield around the reactive centers. By comparing the reaction kinetics of this compound or its anhydride with the corresponding unsubstituted succinic acid derivatives, the magnitude of the steric effect can be quantified.
Application 1: Quantifying Steric Hindrance in Hydrolysis Reactions
A classic example demonstrating the steric effect of the tetramethyl substitution is the hydrolysis of the corresponding cyclic anhydrides: succinic anhydride and 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione (the anhydride of this compound). The rate of hydrolysis is significantly influenced by the accessibility of the carbonyl carbons to the incoming nucleophile (water).
Comparative Hydrolysis Rate Data
The following table summarizes the first-order rate constants for the hydrolysis of succinic anhydride and 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione in aqueous solution.
| Compound | Anhydride Structure | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate |
| Succinic Anhydride | 1.1 x 10⁻³ | 1 | |
| 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione | 1.8 x 10⁻⁶ | ~1/600 |
Data extrapolated from studies by Bunton, C. A., et al. (1963). J. Chem. Soc., 5361-5369.
The dramatic decrease in the hydrolysis rate for the tetramethylated anhydride (approximately 600-fold slower) provides a clear quantitative measure of the steric hindrance imposed by the four methyl groups.
Experimental Protocol: Kinetic Study of Anhydride Hydrolysis via pH-Stat Titration
This protocol outlines a method for determining the rate of hydrolysis of succinic anhydride and 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione.
Objective: To determine the first-order rate constants for the hydrolysis of the two anhydrides by monitoring the production of the corresponding dicarboxylic acids.
Materials:
-
Succinic anhydride
-
3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione
-
Acetone (ACS grade)
-
Deionized water
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
pH-stat autotitrator system
-
Thermostatted reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation:
-
Prepare a stock solution of the anhydride (e.g., 0.1 M) in dry acetone.
-
Set the temperature of the reaction vessel to 25°C (± 0.1°C).
-
Calibrate the pH electrode of the pH-stat system.
-
-
Reaction Initiation:
-
Add a known volume of deionized water to the thermostatted reaction vessel and start the stirrer.
-
Set the pH-stat to maintain a constant pH (e.g., pH 7.0).
-
Initiate the reaction by injecting a small, known volume of the anhydride stock solution into the water.
-
-
Data Collection:
-
The pH-stat will automatically add the NaOH titrant to neutralize the carboxylic acid produced during hydrolysis, maintaining the set pH.
-
Record the volume of NaOH added as a function of time.
-
-
Data Analysis:
-
The amount of carboxylic acid produced at any time 't' is proportional to the volume of NaOH added.
-
The concentration of the unreacted anhydride at time 't' can be calculated.
-
For a first-order reaction, a plot of ln([Anhydride]₀/[Anhydride]t) versus time will yield a straight line with a slope equal to the rate constant (k).
-
Application 2: Investigating Steric Effects in Esterification Reactions
The steric hindrance of this compound also significantly impacts its esterification rate compared to succinic acid. The bulky methyl groups impede the approach of the alcohol to the carboxylic acid group.
Expected Trends in Esterification Rates
| Reaction | Reactants | Expected Relative Rate |
| Esterification of Succinic Acid | Succinic Acid + Alcohol (e.g., Ethanol) | High |
| Esterification of this compound | This compound + Alcohol (e.g., Ethanol) | Low |
Experimental Protocol: Comparative Esterification Kinetics
This protocol describes a method to compare the esterification rates of succinic acid and this compound.
Objective: To compare the rates of esterification by monitoring the consumption of the carboxylic acid over time.
Materials:
-
Succinic acid
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (as a solvent to facilitate water removal via a Dean-Stark trap)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Standardized sodium hydroxide solution for titration
-
Phenolphthalein indicator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, place a known amount of either succinic acid or this compound, a large excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
-
Reaction:
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by cooling the aliquot in an ice bath.
-
Titrate the unreacted carboxylic acid in the aliquot with standardized NaOH solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
Calculate the concentration of the carboxylic acid at each time point.
-
Plot the concentration of the carboxylic acid versus time for both reactions to compare the rates of consumption.
-
Conclusion
This compound and its derivatives are invaluable tools for the quantitative investigation of steric effects in chemical reactions. The significant rate differences observed in reactions such as hydrolysis and esterification when compared to their unsubstituted counterparts provide clear and measurable evidence of steric hindrance. The protocols and data presented in these application notes can serve as a foundation for researchers and scientists in designing experiments to probe the steric landscape of various chemical transformations, aiding in the elucidation of reaction mechanisms and the rational design of molecules in fields ranging from catalysis to drug development.
2,2,3,3-Tetramethylsuccinic Acid: A Versatile Building Block for Supramolecular Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3-Tetramethylsuccinic acid, a dicarboxylic acid with the chemical formula C₈H₁₄O₄, presents a unique structural motif for the construction of novel supramolecular assemblies.[1] Its rigid backbone, conferred by the four methyl groups, combined with the hydrogen-bonding capabilities of its two carboxylic acid functionalities, makes it an attractive building block in crystal engineering, host-guest chemistry, and the development of advanced materials. These materials are of significant interest to researchers in materials science and drug development due to their potential applications in areas such as drug delivery, catalysis, and separations.
The steric hindrance provided by the methyl groups influences the directionality and strength of intermolecular interactions, leading to the formation of predictable and robust supramolecular synthons. This allows for the rational design of complex architectures, including co-crystals, metal-organic frameworks (MOFs), and hydrogen-bonded networks.
This document provides detailed application notes on the use of this compound in supramolecular chemistry, along with experimental protocols for the synthesis and characterization of its assemblies.
Applications in Supramolecular Chemistry
Co-crystal Formation
Co-crystallization is a powerful technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other organic molecules without altering their chemical structure. This compound can act as a versatile co-former, engaging in robust hydrogen-bonding interactions with complementary functional groups on a target molecule.
Key Features:
-
Predictable Supramolecular Synthons: The carboxylic acid groups readily form reliable hydrogen-bonded synthons with functional groups such as pyridines, amides, and other carboxylic acids.
-
Modulation of Physicochemical Properties: The formation of co-crystals with this compound can alter properties like solubility, dissolution rate, melting point, and stability of the guest molecule.
-
Steric Influence: The bulky tetramethyl core can be exploited to control the packing arrangement of the resulting co-crystal, potentially leading to the formation of porous structures or influencing the overall crystal morphology.
Logical Relationship: Co-crystal Design Strategy
Caption: Conceptual workflow for designing co-crystals using this compound.
Metal-Organic Frameworks (MOFs)
As a dicarboxylic acid, this compound can serve as an organic linker in the synthesis of MOFs. These highly porous materials have applications in gas storage, separation, and catalysis.
Key Features:
-
Rigid Linker: The rigid nature of the tetramethylsuccinate backbone can lead to the formation of robust and thermally stable MOF architectures.
-
Tunable Pore Environment: The methyl groups lining the pores of the resulting MOF can create a hydrophobic environment, which can be advantageous for specific applications, such as the selective adsorption of nonpolar molecules.
-
Coordination Versatility: The carboxylate groups can coordinate to a variety of metal ions, allowing for the synthesis of a diverse range of MOF structures with different topologies and properties.
Hydrogen-Bonded Organic Frameworks (HOFs)
In the absence of metal ions, this compound can self-assemble through hydrogen bonding to form HOFs. These materials are a class of porous crystalline solids constructed entirely from organic molecules.
Key Features:
-
Hierarchical Assembly: The molecules can form discrete hydrogen-bonded motifs that further assemble into extended one-, two-, or three-dimensional networks.
-
Guest Inclusion: The pores within HOFs can encapsulate guest molecules, leading to applications in separation and sensing.
-
Solution-Processability: Some HOFs can be designed to be soluble in certain solvents, allowing for easier processing and fabrication of thin films or membranes.
Quantitative Data
While specific quantitative data for supramolecular assemblies of this compound are not abundant in the readily available literature, data from analogous systems utilizing succinic acid can provide valuable insights. The following table presents typical data that would be collected to characterize such assemblies.
| Parameter | Typical Value/Range (for Succinic Acid Co-crystals) | Analytical Technique(s) | Significance |
| Stoichiometric Ratio | 1:1, 1:2, 2:1 (Acid:Co-former) | Single Crystal X-ray Diffraction (SCXRD), ¹H NMR | Defines the composition of the supramolecular assembly. |
| Melting Point (°C) | Varies (often intermediate between components) | Differential Scanning Calorimetry (DSC) | Indicates the formation of a new crystalline phase and provides information on thermal stability. |
| Enthalpy of Fusion (kJ/mol) | Varies | Differential Scanning Calorimetry (DSC) | Relates to the lattice energy of the crystal. |
| Hydrogen Bond Distances (Å) | O-H···N: ~2.6-2.8, O-H···O: ~2.5-2.7 | Single Crystal X-ray Diffraction (SCXRD) | Confirms the presence and geometry of key intermolecular interactions driving the assembly. |
| FTIR Carbonyl Stretch (cm⁻¹) | Shift to lower wavenumber upon H-bonding | Fourier-Transform Infrared (FTIR) Spectroscopy | Provides evidence of hydrogen bond formation involving the carboxylic acid group. |
| Raman Low-Frequency Modes (cm⁻¹) | < 200 | Raman Spectroscopy | Corresponds to lattice vibrations and is sensitive to the intermolecular bonding and crystal packing.[2] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of supramolecular assemblies involving this compound. These should be adapted based on the specific properties of the co-former or metal salt being used.
Protocol 1: Co-crystal Synthesis via Solvent Evaporation
This is a common and reliable method for producing high-quality single crystals suitable for X-ray diffraction.[1]
Materials:
-
This compound
-
Co-former (e.g., a pyridine-containing molecule)
-
Suitable solvent (e.g., ethanol, methanol, acetonitrile)
-
Small vials or test tubes
-
Stir plate and stir bars (optional)
-
Microscope
Procedure:
-
Stoichiometric Mixture: In a clean vial, combine this compound and the co-former in a specific molar ratio (e.g., 1:1, 1:2, or 2:1).
-
Dissolution: Add the chosen solvent dropwise while stirring or sonicating until all solids have completely dissolved. Gentle heating may be applied if necessary to achieve full dissolution.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.
-
Crystallization: Place the vial in a vibration-free location at a constant temperature. Crystals should form over a period of several hours to days.
-
Isolation: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Experimental Workflow: Co-crystal Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and characterization of co-crystals.
Protocol 2: Co-crystal Synthesis via Liquid-Assisted Grinding (LAG)
This mechanochemical method is often faster than solvent evaporation and can sometimes yield different polymorphs.
Materials:
-
This compound
-
Co-former
-
Mortar and pestle or a ball mill
-
A small amount of a suitable solvent (e.g., a few drops of ethanol or acetonitrile)
Procedure:
-
Combine Reactants: Place stoichiometric amounts of this compound and the co-former into a mortar or ball mill jar.
-
Add Solvent: Add a minimal amount of the chosen solvent (typically 10-20 µL per 100 mg of solid material). The mixture should have a paste-like consistency.
-
Grinding: Grind the mixture manually with the pestle or in the ball mill for a set period (e.g., 15-30 minutes).
-
Analysis: The resulting powder can be analyzed directly by Powder X-ray Diffraction (PXRD) to determine if co-crystallization has occurred.
Protocol 3: Characterization of Supramolecular Assemblies
a) Powder X-ray Diffraction (PXRD)
PXRD is used to identify the bulk crystalline phase of the synthesized material.
Procedure:
-
Sample Preparation: Finely grind a small amount of the crystalline powder.
-
Data Collection: Mount the sample on a zero-background sample holder and collect the diffraction pattern over a suitable 2θ range (e.g., 5-50°) using a laboratory diffractometer.
-
Analysis: Compare the resulting diffractogram to the patterns of the starting materials. The appearance of new peaks not present in the starting materials indicates the formation of a new crystalline phase.
b) Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of the material.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: The melting point is identified as the onset or peak of the endothermic event in the DSC thermogram. A single, sharp melting point that is different from the starting materials is indicative of a pure co-crystal.
c) Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
These techniques are used to probe the hydrogen-bonding interactions in the supramolecular assembly.
Procedure:
-
Sample Preparation: For FTIR, a small amount of the sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. For Raman, the powder can be placed directly in the path of the laser.
-
Data Collection: Collect the spectra over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for FTIR, 3500-50 cm⁻¹ for Raman).
-
Analysis: In the FTIR spectrum, look for shifts in the C=O and O-H stretching frequencies of the carboxylic acid groups upon co-crystal formation. In the low-frequency region of the Raman spectrum (< 200 cm⁻¹), the appearance of new vibrational modes can be indicative of the formation of the supramolecular structure.[2]
d) Single Crystal X-ray Diffraction (SCXRD)
SCXRD provides the definitive structure of the supramolecular assembly, including bond lengths, bond angles, and the details of the intermolecular interactions.
Procedure:
-
Crystal Selection: Under a microscope, select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).[3]
-
Mounting: Mount the crystal on a goniometer head.
-
Data Collection: Collect the diffraction data at a controlled temperature (often 100 K to reduce thermal motion) using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the data and solve and refine the crystal structure using appropriate software packages.
Conclusion
This compound is a promising and versatile building block for the construction of a wide array of supramolecular structures. Its rigid core and reliable hydrogen-bonding moieties allow for a significant degree of control over the resulting assemblies. The protocols and application notes provided herein offer a starting point for researchers to explore the potential of this molecule in designing new materials with tailored properties for applications in pharmaceuticals, materials science, and beyond. Further investigation into the co-crystallization of this molecule with a wider range of functional partners is warranted to fully exploit its potential in supramolecular chemistry.
References
Protocol for functionalizing the carboxylic acid groups of 2,2,3,3-Tetramethylsuccinic acid
Application Notes and Protocols for Functionalizing 2,2,3,3-Tetramethylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical functionalization of the carboxylic acid groups of this compound. The significant steric hindrance posed by the quaternary carbons adjacent to the carboxyl groups necessitates the use of robust activation methods and coupling agents to achieve efficient conversion to esters, amides, and other derivatives.
Application Notes
The functionalization of this compound (a sterically hindered dicarboxylic acid) presents unique challenges compared to linear or less substituted analogues. Standard condensation reactions often fail or provide low yields due to the difficulty of a nucleophile accessing the carbonyl carbon. Therefore, successful derivatization relies on one of two primary strategies:
-
Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is a poor leaving group. It must be converted into a more reactive intermediate. This is typically achieved by forming an acid chloride, a mixed anhydride, or by using in-situ activating agents (coupling reagents).
-
Formation of the Cyclic Anhydride: this compound readily forms a stable five-membered cyclic anhydride (3,3,4,4-tetramethyltetrahydrofuran-2,5-dione) upon heating.[1] This anhydride is an excellent electrophile and serves as a key intermediate for the synthesis of mono-functionalized derivatives, as the ring-opening reaction with a nucleophile will yield a single ester or amide, leaving the second carboxylic acid intact.
The choice of protocol will depend on the desired final product (mono- vs. di-substituted) and the nature of the nucleophile (alcohol or amine).
Key Functionalization Pathways
Below is a diagram illustrating the primary pathways for functionalizing this compound.
Caption: Functionalization pathways for this compound.
Experimental Protocols
The following protocols are generalized for sterically hindered carboxylic acids and should be optimized for this compound, particularly concerning reaction times and temperatures.
Protocol 1: Synthesis of 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione (Cyclic Anhydride)
This protocol utilizes thermal dehydration to form the cyclic anhydride, which is a key intermediate for mono-functionalization.
Methodology:
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a distillation apparatus.
-
Heat the solid acid under vacuum. The temperature should be raised gradually to just above its melting point (204-206 °C).
-
The cyclic anhydride will form with the elimination of water, which can be collected in the distillation trap.
-
The product, 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, can be purified by sublimation or recrystallization.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Key Reagent | Heat | [1] |
| Product | 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione | [1] |
| Notes | This is an effective method for creating a reactive intermediate. |
Protocol 2: Diesterification via the Diacid Dichloride
This two-step protocol is highly effective for forming diesters, especially with primary and secondary alcohols. The first step involves converting the diacid to the highly reactive diacid dichloride.[2]
Step A: Formation of the Diacid Dichloride
-
In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with NaOH solution).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.[3]
-
Heat the mixture to reflux (approx. 80°C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude diacid dichloride is often used directly in the next step.
Step B: Esterification
-
Dissolve the crude diacid dichloride from Step A in an anhydrous, non-protic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of the desired alcohol (2.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (2.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diester by column chromatography or distillation.
| Parameter | Value/Reagent | Purpose |
| Step A | ||
| Activating Agent | Thionyl Chloride (SOCl₂) | Converts -OH to -Cl (a good leaving group) |
| Catalyst | DMF (catalytic) | Accelerates acid chloride formation |
| Temperature | Reflux (~80°C) | Provides energy to overcome activation barrier |
| Step B | ||
| Nucleophile | Alcohol (e.g., Ethanol) | Forms the ester bond |
| Base | Triethylamine or Pyridine | Scavenges HCl byproduct |
| Solvent | DCM or THF (anhydrous) | Inert reaction medium |
Protocol 3: Steglich Esterification for Diester Synthesis
The Steglich esterification is a powerful one-pot method for forming esters from sterically hindered acids and alcohols under mild conditions.[4][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,3,3-Tetramethylsuccinic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,3,3-tetramethylsuccinic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
-
Question: I've added the calculated amount of my chosen solvent, and even at boiling, the this compound is not fully dissolving. What should I do?
-
Answer: This indicates that the solvent is not a suitable choice for dissolving the compound, even at elevated temperatures.
-
Solution 1: Add more solvent. Incrementally add small portions of the hot solvent until the solid dissolves. Be mindful that using a large excess of solvent will decrease your final yield.[1][2]
-
Solution 2: Change the solvent. If an excessive amount of solvent is required, it is best to choose a more suitable solvent or a solvent mixture. Refer to the solvent selection guide in the FAQs.
-
Solution 3: Increase the temperature. Ensure your solvent is at its boiling point, as the solubility of this compound is temperature-dependent.
-
Problem 2: No crystals form upon cooling.
-
Question: My compound dissolved completely in the hot solvent, but after cooling to room temperature and even in an ice bath, no crystals have appeared. What is the issue?
-
Answer: This is a common issue that can arise from several factors, primarily related to supersaturation and nucleation.
-
Solution 1: Induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth to begin.[3]
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This will act as a template for crystallization.[1]
-
-
Solution 2: Reduce the solvent volume. It's possible that too much solvent was used. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[1][2]
-
Solution 3: Add an anti-solvent. If you are using a single solvent system, you can try adding a miscible solvent in which your compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise until the solution becomes slightly cloudy, then gently warm until it is clear again before allowing it to cool slowly.
-
Problem 3: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling, an oily layer formed at the bottom of my flask instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities or a large temperature difference between the boiling point of the solvent and the melting point of the compound.
-
Solution 1: Reheat and add more solvent. Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool more slowly.[1]
-
Solution 2: Slow down the cooling process. Insulate the flask to encourage gradual cooling. This can be done by placing the flask in a warm water bath and allowing it to cool to room temperature with the bath.
-
Solution 3: Change the solvent. Select a solvent with a lower boiling point.
-
Problem 4: The recrystallized product is colored.
-
Question: The starting material was off-white, and after recrystallization, the crystals are still not pure white. How can I remove the color?
-
Answer: Colored impurities can often be removed by using activated carbon.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient). Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the carbon. Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize. Be aware that using too much activated carbon can lead to a loss of your desired product.[3]
-
Problem 5: The yield is very low.
-
Question: After filtration and drying, my final yield of pure this compound is much lower than expected. What went wrong?
-
Answer: A low yield can result from several experimental errors.
-
Reason 1: Using too much solvent. An excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[1]
-
Reason 2: Premature crystallization during hot filtration. If crystals form on the filter paper or in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Reason 3: Incomplete crystallization. Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.
-
Reason 4: Loss during transfer. Be meticulous when transferring the product between flasks and during the final filtration and scraping of the crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. For this compound, a moderately polar solvent is a good starting point due to the presence of both polar carboxylic acid groups and nonpolar methyl groups. Ethanol or a mixed solvent system such as ethanol/water or acetone/hexane are likely to be effective. It is always recommended to perform a small-scale solvent test to determine the optimal solvent or solvent mixture for your specific sample.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound is in the range of 204-206 °C.[4] A sharp melting point within this range is a good indicator of purity.
Q3: What are the common impurities in commercially available or synthesized this compound?
A3: The impurities will depend on the synthetic route. A potential impurity from some synthetic pathways is 2,2,3,3-tetramethyl-4-oxoglutaric acid. Other possible impurities could include starting materials or by-products from the specific reaction used for its synthesis.
Q4: How can I improve the crystal size?
A4: Larger crystals are generally indicative of a slower, more controlled crystallization process, which can lead to higher purity. To obtain larger crystals, allow the hot, saturated solution to cool as slowly as possible. Avoid disturbing the flask during the cooling process. Insulating the flask can help to slow down the rate of cooling.
Q5: Is it necessary to use a hot filtration step?
A5: A hot filtration step is necessary if there are insoluble impurities in your crude product or if you have used activated carbon to decolorize the solution. If your crude material dissolves completely in the hot solvent to give a clear solution, you can skip the hot filtration step.
Quantitative Data
The following table provides estimated solubility characteristics of this compound in common laboratory solvents. These are qualitative estimations based on chemical principles and should be confirmed by small-scale experimental testing.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point |
| Water | High | 100 | Low | Moderate |
| Ethanol | High | 78 | Low to Moderate | High |
| Acetone | Medium | 56 | Moderate | High |
| Ethyl Acetate | Medium | 77 | Moderate | High |
| Dichloromethane | Medium | 40 | High | Very High |
| Toluene | Low | 111 | Low | Moderate |
| Hexane | Low | 69 | Very Low | Low |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound (Using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. The purity of the dried crystals can be assessed by taking a melting point.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Logical relationships between problems, causes, and solutions.
References
Common impurities in 2,2,3,3-Tetramethylsuccinic acid and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding common impurities in 2,2,3,3-Tetramethylsuccinic acid and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities typically arise from the synthetic route used. These can include:
-
Unreacted Starting Materials: Precursor molecules from which the acid is formed.
-
Partially Oxidized Intermediates: Such as the corresponding mono-acid or hydroxy-acid, if the synthesis involves an oxidation step.
-
Side-Reaction Byproducts: Products formed from competing reaction pathways.
-
Residual Solvents: Solvents used during the synthesis or initial work-up that become trapped in the crystal lattice.[1][2]
-
Inorganic Salts: Remnants from reagents or pH adjustments.
-
3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione: This anhydride can form if the diacid is heated, and conversely, the diacid can be an impurity in the anhydride if hydrolysis occurs.[3]
Q2: What is the most straightforward method for general purification of this compound?
A2: Recrystallization is the most common and effective initial method for purifying solid organic compounds like this compound. It is excellent for removing small amounts of most impurities, provided a suitable solvent is identified. For dicarboxylic acids, water or ethanol-water mixtures are often good starting points.[4][5]
Q3: How can I tell if my product is impure?
A3: A key indicator of impurity is the melting point. A pure compound will have a sharp, well-defined melting point (literature value for this compound is 204–206 °C).[6] An impure sample will typically melt over a broader temperature range and at a lower temperature. Discoloration (e.g., yellow or brown tint) also suggests the presence of impurities.
Q4: When is sublimation a better choice than recrystallization?
A4: Sublimation is particularly useful for separating volatile compounds from non-volatile impurities.[7][8] It is an excellent secondary purification step after recrystallization or when you need to remove inorganic salts, residual solvents with high boiling points, or colored, non-volatile decomposition products. Since it is a solvent-free method, it also avoids issues of trapped solvent in the final product.[8]
Q5: Can chromatography be used for purification?
A5: Yes, chromatographic techniques can be very effective, especially for separating impurities that are structurally very similar to the target compound. Anion-exchange chromatography can be used to separate dicarboxylic acids from other organic acids.[9][10] However, it is generally more resource-intensive than recrystallization or sublimation and is typically reserved for difficult separations or analytical-scale work.
Troubleshooting Guide
Q: My synthesized this compound appears off-white or yellowish. How can I remove the color? A: The most common method to remove colored impurities is to use activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot, dissolved solution of your crude product and hold the solution at temperature for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize.
Q: I performed a recrystallization, but my final yield was very low. What went wrong? A: Low yield can result from several factors:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, much of it will remain in the mother liquor. Try a different solvent or a mixed-solvent system.
-
Amount of Solvent: Using too much solvent will also cause the product to remain in solution upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If crystals form too quickly during hot filtration, you will lose product. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.
-
Cooling Rate: Cooling the solution too rapidly can trap impurities and lead to smaller, less pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q: After dissolving my crude product in hot solvent, I see insoluble particulate matter. What should I do? A: This particulate matter is likely an insoluble impurity (e.g., inorganic salts, dust, or byproducts). You should perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel to remove the solid impurities before allowing the clear filtrate to cool and crystallize.
Q: My sublimed crystals are extremely fine and static, making them difficult to collect and handle. How can I obtain larger crystals? A: The size of sublimed crystals is influenced by the temperature gradient between the heating surface and the cold finger, as well as the vacuum level. For larger crystals, try reducing the temperature gradient by slightly increasing the cold finger temperature (if possible) or slightly decreasing the heating temperature. A slower rate of sublimation, achieved by fine-tuning the temperature and vacuum, generally promotes the growth of larger, more manageable crystals.
Data Presentation
The following table summarizes the expected efficacy of common purification techniques for this compound. The purity values are illustrative for a typical synthetic batch.
| Purification Method | Typical Starting Purity | Typical Final Purity | Best For Removing |
| Single Recrystallization | 95 - 97% | > 99% | Soluble impurities with different temperature-solubility profiles. |
| Recrystallization with Charcoal | 95 - 97% (colored) | > 99% (colorless) | Colored impurities, high molecular weight byproducts. |
| Sublimation | > 98% | > 99.5% | Non-volatile impurities (salts), high-boiling point solvents.[11] |
| Column Chromatography | 90 - 95% | > 99.5% | Structurally similar byproducts, isomeric impurities.[10] |
Experimental Protocols
Protocol 1: Recrystallization from an Aqueous Solution
-
Solvent Selection: Start by testing the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, ethyl acetate) at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility at its boiling point. A mixed solvent system like ethanol/water can also be effective.
-
Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions while heating (e.g., on a hot plate) and swirling until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% by weight), and swirl. Gently heat the mixture for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once it has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Sublimation
-
Apparatus Setup: Place the crude this compound into a sublimation apparatus. Ensure the cold finger is positioned correctly above the sample.
-
Applying Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is essential for sublimation to occur at a lower temperature, preventing thermal decomposition.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause the acid to sublime but below its melting point. Monitor the apparatus closely.
-
Crystal Deposition: As the acid turns into vapor, it will travel to the cold finger, where it will desublimate (deposit) as pure crystals.
-
Completion: Continue the process until a sufficient amount of purified material has collected on the cold finger and most of the crude material has been vaporized.
-
Cooling and Collection: Turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully release the vacuum, disassemble the apparatus, and scrape the pure, crystalline product from the cold finger onto a clean, dry surface.
Visualization of Purification Workflow
The following diagram illustrates a logical workflow for selecting a purification method for crude this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. electronics.org [electronics.org]
- 8. researchgate.net [researchgate.net]
- 9. CN104284982A - Purification of succinic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2013088239A3 - Processes for purification of succinic acid via distillation or sublimation - Google Patents [patents.google.com]
Technical Support Center: Crystallization of Sterically Hindered Dicarboxylic Acids
Welcome to the technical support center for the crystallization of sterically hindered dicarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to crystallize my sterically hindered dicarboxylic acid?
A1: Steric hindrance, the spatial arrangement of bulky functional groups near the carboxylic acid moieties, fundamentally complicates crystallization.[1][2] These bulky groups can:
-
Inhibit Ideal Crystal Packing: They prevent molecules from arranging themselves into a stable, ordered, and repeating three-dimensional lattice.[1][2]
-
Increase Solubility: The awkward shapes can lead to weaker intermolecular interactions in the solid state compared to the solute-solvent interactions, making the compound prefer to stay in solution.
-
Promote "Oiling Out": Instead of forming a solid crystal lattice, the compound may separate from the solution as a liquid, a phenomenon known as "oiling out."[3][4] This occurs when the integration of solute molecules into a crystal lattice is kinetically hindered.[3]
-
Favor Polymorphism: The molecule may be able to pack in multiple, different crystal forms (polymorphs), some of which may be unstable or difficult to isolate.
Q2: What is "oiling out" and why is it a problem?
A2: Oiling out is the separation of a solute from a supersaturated solution as a liquid phase instead of a solid crystalline phase.[3][4] This is problematic because the resulting oil is often an impure, amorphous state that is difficult to handle and purify.[4] Impurities tend to be more soluble in the oil phase than in the crystallization solvent, leading to a final product with low purity.[4][5] This phenomenon is common for molecules with flexible structures or low melting points.[6]
Q3: How do I choose the right solvent system for my compound?
A3: Solvent selection is critical. An ideal solvent should exhibit moderate solubility for your dicarboxylic acid, with solubility increasing significantly with temperature. This allows for the creation of a supersaturated solution upon cooling. A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities.[7] For dicarboxylic acids, solvents like ethanol, acetone, ethyl acetate, and acetic acid are often considered.[8] The goal is to find a system where solute-solute interactions can overcome solute-solvent interactions upon changing conditions (e.g., cooling, evaporation).
Q4: What is polymorphism and how does it affect my crystallization?
A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures. These different forms can have distinct physical properties, including solubility, melting point, and stability. During crystallization development, it's crucial to identify and control the desired polymorph, as different forms can arise under different conditions (e.g., solvent, cooling rate, temperature).[9] Uncontrolled polymorphism can lead to inconsistent product performance and is a major concern in the pharmaceutical industry.
Crystallization Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form after cooling. | 1. Solution is not supersaturated: Too much solvent was used.[4][10] 2. High steric hindrance prevents nucleation. | 1. Concentrate the solution: Gently heat the solution to evaporate some solvent and then allow it to cool again.[10] 2. Induce nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface.[4] 3. Introduce a seed crystal: If you have a small crystal from a previous attempt, add it to the solution to act as a template for growth.[6] 4. Change the solvent system: Use an anti-solvent to decrease solubility (see Protocol 3). |
| The compound "oils out" instead of crystallizing. | 1. High supersaturation: The solution is too concentrated, or the cooling rate is too fast.[3] 2. Low melting point of the compound or impurities.[4] 3. Poor solvent choice. | 1. Reduce supersaturation: Add a small amount of additional solvent, reheat to dissolve, and cool much more slowly.[3][4] 2. Lower the crystallization temperature: If possible, cool the solution to a temperature below the compound's melting point in that solvent system. 3. Use a different solvent: A less viscous solvent or one with different polarity may facilitate crystal lattice formation.[6] 4. Seed the solution: Add seed crystals while the solution is still in the metastable zone (slightly supersaturated) to encourage direct crystallization and bypass oiling out.[3] |
| Crystals form too quickly, resulting in a fine powder. | 1. Supersaturation is too high. 2. Cooling is too rapid. | 1. Use more solvent: Dissolve the compound in slightly more hot solvent than the minimum required.[10] 2. Slow down the cooling process: Insulate the flask (e.g., with glass wool or by placing it in a large beaker) to slow heat loss.[10] This encourages the growth of fewer, larger crystals.[11] |
| The crystallization yield is very low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[10] 2. The final cooling temperature is too high. | 1. Perform a second crop crystallization: Concentrate the mother liquor by evaporating some solvent and cool again to recover more material.[10] 2. Cool to a lower temperature: Place the flask in an ice bath or refrigerator to maximize precipitation, assuming the solubility decreases sufficiently. |
| The final product is impure. | 1. Rapid crystallization: Impurities were trapped in the fast-forming crystal lattice.[11] 2. Oiling out: Impurities were concentrated in the oil phase before solidification.[4][5] 3. Inadequate washing: Residual mother liquor containing impurities remains on the crystal surfaces. | 1. Recrystallize the product: Perform the crystallization again, focusing on a slower rate of crystal growth. 2. Address oiling out: Use the troubleshooting steps above to avoid the formation of an oil phase. 3. Wash the crystals properly: After filtration, wash the collected crystals with a small amount of cold crystallization solvent to rinse away the mother liquor. |
Data & Experimental Parameters
Table 1: Solubility of Dicarboxylic Acids in Common Organic Solvents
The following table presents illustrative solubility data for common dicarboxylic acids. Note that sterically hindered analogs may exhibit different solubility profiles, but these values provide a useful starting point for solvent screening.
| Dicarboxylic Acid | Solvent | Temperature (°C) | Solubility (g / 100g solvent) |
| Succinic Acid | Ethanol | 25 | ~5.8 |
| Acetone | 25 | ~2.5 | |
| Ethyl Acetate | 25 | ~0.7 | |
| Adipic Acid | Ethanol | 25 | ~7.3 |
| Acetone | 25 | ~16.0 | |
| Ethyl Acetate | 25 | ~4.5 | |
| Glutaric Acid | Ethanol | 25 | ~65.0 |
| Acetone | 25 | ~57.0 | |
| Ethyl Acetate | 25 | ~18.0 | |
| Data compiled and adapted from literature sources for illustrative purposes.[8][12] |
Table 2: Effect of Cooling Rate on Crystal Characteristics
This table illustrates the general relationship between cooling rate and the resulting crystal properties for organic acids.
| Parameter | Rapid Cooling (e.g., >1°C/min) | Slow Cooling (e.g., <0.2°C/min) |
| Nucleation Rate | High (many small nuclei form) | Low (fewer nuclei form) |
| Resulting Crystal Size | Small / Fine Powder | Large / Well-defined Crystals |
| Purity | Often lower due to impurity trapping | Generally higher |
| Morphology | May result in needle-like or irregular shapes[9] | Often results in more stable, block-like, or plate-like shapes[9][13] |
| General trends observed from studies on organic acids.[9][11][14] |
Visual Guides and Workflows
Caption: Logical flow from steric hindrance to common crystallization failures.
Caption: A step-by-step workflow for troubleshooting common crystallization outcomes.
Key Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This is the most common method and relies on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.
-
Solvent Selection: Choose a solvent in which your dicarboxylic acid shows moderate to high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. It is crucial to use the minimum amount of hot solvent necessary.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To slow the rate further, the flask can be placed in an insulated container. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or in a desiccator.
Protocol 2: Vapor Diffusion (Liquid-Vapor)
This gentle method is excellent for small quantities of material and for particularly difficult-to-crystallize compounds. It works by slowly changing the composition of the solvent system.[15][16]
-
Setup: You will need a small, open vial and a larger jar or beaker with a lid.
-
Dissolution: Dissolve your compound in a small amount of a "good" solvent (one in which it is readily soluble) in the small vial.
-
Anti-Solvent: Pour a layer of a volatile "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the "good" solvent) into the bottom of the larger jar.[15] Common pairs include Tetrahydrofuran (good) / Hexane (anti-solvent) or Methanol (good) / Diethyl Ether (anti-solvent).
-
Assembly: Carefully place the small open vial containing your dissolved compound inside the larger jar, ensuring the liquid levels are such that the vials cannot tip or mix directly. Seal the larger jar tightly.
-
Equilibration: Over time (hours to days), the volatile anti-solvent will vaporize and diffuse into the good solvent in the small vial.[16] This slowly decreases the solubility of your compound, promoting slow and controlled crystal growth.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals, for example, by decanting the solvent with a pipette.
Protocol 3: Anti-Solvent Addition (Liquid-Liquid Diffusion)
This method is useful when a suitable single solvent for slow cooling cannot be found. It involves layering a poor solvent on top of a solution of your compound.[16]
-
Dissolution: Dissolve your compound in a minimum amount of a "good" solvent in a narrow container, such as a test tube or a small diameter vial.
-
Layering: Choose an "anti-solvent" that is miscible with the good solvent but in which your compound is insoluble. The anti-solvent should ideally be less dense than the good solvent.
-
Addition: Carefully and slowly add the anti-solvent down the side of the container, using a pipette or syringe, to form a distinct layer on top of the solution of your compound.[16] Avoid any mixing.
-
Diffusion: Seal the container and leave it undisturbed. Crystals will slowly form at the interface between the two solvents as they gradually diffuse into one another.
-
Isolation: Collect the crystals via filtration or by carefully removing the solvent with a pipette.
References
- 1. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Impact of aspect ratio and crystal size distribution of l-glutamic acid formed by cooling crystallization on drying characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. krc.cecri.res.in [krc.cecri.res.in]
- 15. unifr.ch [unifr.ch]
- 16. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Side reactions during the thermal decomposition synthesis of 2,2,3,3-Tetramethylsuccinic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the thermal decomposition synthesis of 2,2,3,3-Tetramethylsuccinic acid.
Troubleshooting Guide
The primary route for the thermal decomposition synthesis of this compound involves the heating of 2,2,3,3-tetramethyl-4-one-glutaric acid, which expels a molecule of carbon monoxide.[1] However, side reactions can occur, leading to impurities and reduced yields. This guide addresses common issues encountered during this process.
Logical Troubleshooting Flow
Caption: A flowchart to diagnose and resolve common issues during the synthesis.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is lower than expected. What are the possible causes?
A1: Low yields can stem from several factors:
-
Incomplete Decomposition: The reaction temperature may be too low, or the reaction time too short, leaving unreacted 2,2,3,3-tetramethyl-4-one-glutaric acid.
-
Product Degradation: Excessive heat can cause the desired product to undergo further reactions, such as decarboxylation or anhydride formation.
-
Sub-optimal Reaction Conditions: The efficiency of the decomposition can be sensitive to the reaction atmosphere and pressure.
Q2: I have identified an impurity with a lower molecular weight than the target compound. What could it be?
A2: A common side reaction for carboxylic acids at elevated temperatures is decarboxylation, the loss of CO₂. While specific byproducts for this synthesis are not extensively documented, decarboxylation of this compound could potentially lead to the formation of isobutane and other smaller hydrocarbon fragments.
Q3: My product shows signs of being a cyclic anhydride. How can I prevent this?
A3: this compound can form a stable five-membered cyclic anhydride (3,3,4,4-tetramethyltetrahydrofuran-2,5-dione) upon heating, with the loss of a water molecule.[1] To minimize anhydride formation:
-
Control the temperature: Avoid unnecessarily high temperatures during the synthesis and work-up.
-
Work-up conditions: During purification, avoid prolonged heating in the presence of dehydrating agents. If the anhydride has formed, it can often be hydrolyzed back to the diacid by heating with water or a dilute aqueous acid/base.
Q4: What is the ideal temperature for the thermal decomposition of 2,2,3,3-tetramethyl-4-one-glutaric acid?
A4: The optimal temperature is a critical parameter that often requires empirical determination. It should be high enough to induce the elimination of carbon monoxide but low enough to prevent significant degradation of the desired product. A starting point would be to slowly heat the precursor above its melting point while monitoring for gas evolution. The melting point of this compound is 204-206°C, so the reaction temperature should be carefully controlled, likely in this range or slightly above, to facilitate the decomposition without causing significant product degradation.
Q5: How can I monitor the progress of the reaction?
A5: Several techniques can be employed:
-
Gas Evolution: The reaction releases carbon monoxide. Monitoring the rate of gas evolution can give an indication of the reaction rate.
-
Thin-Layer Chromatography (TLC): Periodically sample the reaction mixture and run a TLC to observe the disappearance of the starting material and the appearance of the product.
-
Spectroscopic Methods (IR, NMR): Infrared spectroscopy can be used to monitor the disappearance of the ketone group of the starting material. ¹H NMR can be used to follow the conversion by observing the characteristic signals of the starting material and product.
Potential Side Reactions and Byproducts
| Side Reaction | Description | Potential Byproduct(s) | Mitigation Strategy |
| Incomplete Decomposition | The starting material does not fully convert to the product. | 2,2,3,3-tetramethyl-4-one-glutaric acid | Increase reaction temperature or duration; ensure even heating. |
| Decarboxylation | Loss of one or both carboxyl groups from the product as CO₂. | Monocarboxylic acids, hydrocarbons (e.g., isobutane). | Maintain the lowest possible reaction temperature for efficient decomposition. |
| Anhydride Formation | Intramolecular dehydration of the product. | 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione | Avoid excessive temperatures; use appropriate work-up conditions. |
| Oxidation | If the reaction is not performed under an inert atmosphere. | Various oxidized species. | Conduct the reaction under a nitrogen or argon atmosphere. |
Experimental Protocols
Protocol 1: Thermal Decomposition Synthesis of this compound
-
Place a carefully weighed amount of 2,2,3,3-tetramethyl-4-one-glutaric acid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Ensure the apparatus is set up to allow for the safe venting of carbon monoxide (use a fume hood).
-
Purge the system with an inert gas, such as nitrogen or argon.
-
Heat the flask in a sand bath or with a suitable heating mantle to a temperature just above the melting point of the starting material.
-
Increase the temperature gradually while stirring and monitor for the evolution of gas. Maintain the temperature at which steady gas evolution is observed.
-
Continue heating until gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature. The crude this compound should solidify.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., water or a mixed solvent system).
Protocol 2: Characterization of Product and Impurities
-
Melting Point: Determine the melting point of the purified product. A sharp melting point close to the literature value (204-206°C) indicates high purity.
-
¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a base). The spectrum of the pure diacid should show a singlet for the methyl protons and a broad singlet for the carboxylic acid protons.
-
¹³C NMR Spectroscopy: This will show characteristic peaks for the quaternary carbons, methyl carbons, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid and a strong C=O stretch. The absence of a sharp ketone peak from the starting material indicates complete reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.
Reaction Pathway and Side Reactions
Caption: The desired reaction pathway and potential side reactions.
References
Overcoming solubility issues of 2,2,3,3-Tetramethylsuccinic acid in reaction media
Technical Support Center: 2,2,3,3-Tetramethylsuccinic Acid
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence its solubility?
A1: The solubility of this compound is significantly influenced by its molecular structure and resulting physical properties. The high melting point suggests strong intermolecular forces within its crystal lattice, which must be overcome by the solvent.
Table 1: Physical Properties of this compound
| Property | Value | Implication for Solubility |
| Molar Mass | 174.19 g/mol | - |
| Melting Point | 204-206 °C[1][2][3] | High thermal energy is required to break the crystal lattice, indicating strong intermolecular forces and predicting low solubility in many solvents at room temperature. |
| Boiling Point | 259.6 °C at 760 mmHg[1][2][3] | High boiling point further supports the presence of strong intermolecular hydrogen bonding. |
| Density | 1.161 g/cm³[1][2] | - |
| Structure | Symmetrical dicarboxylic acid | The symmetry allows for efficient packing into a stable crystal lattice. The two carboxylic acid groups can form strong hydrogen bonds. |
Q2: Why is this compound particularly difficult to dissolve in common organic solvents?
A2: The poor solubility stems from two primary factors:
-
Strong Crystal Lattice Energy: The molecule's symmetry and dual carboxylic acid groups allow it to form a highly stable, tightly packed crystal structure through intermolecular hydrogen bonding. Solvents must expend significant energy to break this lattice.
-
Steric Hindrance: The presence of four methyl groups on the carbon backbone shields the carboxylic acid groups. This steric bulk can hinder the effective solvation of the polar functional groups by solvent molecules, a common issue with sterically hindered acids[4][5][6][7][8].
Q3: What general strategies can I employ to improve the solubility of this compound for a chemical reaction?
A3: Several effective strategies can be used, often in combination:
-
Rational Solvent Selection: Choosing a solvent with appropriate polarity and hydrogen bonding capability.
-
Increased Temperature: Supplying thermal energy to help break the crystal lattice.
-
Co-Solvent Systems: Using a mixture of solvents to enhance solubilizing power.[9]
-
In-Situ Salt Formation: Converting the carboxylic acid to a more polar and soluble carboxylate salt by adding a base.[9][10][11]
-
Derivatization: Converting the acid to a more soluble intermediate, such as an acid chloride or ester, prior to the main reaction.[9]
Troubleshooting Guide: Step-by-Step Solutions for Dissolution Failure
Issue: My this compound is not dissolving in the chosen reaction medium.
Below is a logical workflow to address this common issue. Start with the simplest method (Step 1) and proceed to more advanced techniques as needed.
Caption: Troubleshooting workflow for solubility issues.
Step 1: Rational Solvent Selection
The choice of solvent is critical. High-polarity solvents are generally required. Polar aprotic solvents are often excellent choices as they can solvate the molecule without interfering with the acidic protons.
Table 2: Recommended Solvents for this compound
| Solvent Class | Examples | Suitability & Comments |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Highly Recommended. Excellent solvating power for polar compounds. Often dissolves the acid with gentle heating. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good. Can form hydrogen bonds, aiding dissolution. Solubility may be limited at room temperature but improves with heat. |
| Ethers | THF, Dioxane | Moderate. Generally less effective than polar aprotic or protic solvents. May require heating and/or a co-solvent. |
| Halogenated | Dichloromethane (DCM) | Poor. Typically not polar enough to dissolve the acid effectively on its own. |
| Non-Polar | Toluene, Hexanes | Not Recommended. Unlikely to overcome the strong intermolecular forces of the acid. |
Step 2: Increasing Temperature
Heating the mixture provides the energy needed to break the crystal lattice interactions. This is one of the most straightforward methods to improve solubility.[9]
Experimental Protocol: Dissolution by Heating
-
Suspend the this compound in the selected solvent in a flask equipped with a stir bar and a condenser.
-
Begin stirring the suspension at room temperature.
-
Gradually heat the mixture using an oil bath. Increase the temperature in increments of 10-20 °C.
-
Hold the temperature at each increment for 5-10 minutes, observing for dissolution.
-
Caution: Do not exceed the boiling point of the solvent or the decomposition temperature of any reactant. The melting point of the acid is >200 °C, so it is stable to heating in most common organic solvents.
Step 3: In-Situ Salt Formation
Converting one or both carboxylic acids to their corresponding carboxylate salts dramatically increases polarity and, therefore, solubility in polar solvents. This is achieved by adding a suitable, non-nucleophilic base.
Caption: Principle of solubility enhancement via salt formation.
Experimental Protocol: In-Situ Salt Formation
-
Suspend the this compound (1.0 eq.) in the chosen anhydrous reaction solvent (e.g., DMF, DCM, THF) under an inert atmosphere (e.g., Nitrogen, Argon).
-
Add a non-nucleophilic organic base, such as triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU).
-
For mono-deprotonation, add 1.0-1.1 equivalents of the base.
-
For di-deprotonation, add 2.0-2.2 equivalents of the base.
-
-
Stir the mixture at room temperature. Dissolution of the solid into a clear solution often occurs within 5-30 minutes, indicating the formation of the soluble salt.
-
Critical Consideration: Ensure the chosen base and the formation of a salt are compatible with your subsequent reaction steps and reagents. This method is ideal for reactions like amide or ester formations where the carboxylate is the desired reactive species.
Step 4: Derivatization to a More Soluble Intermediate
If direct dissolution fails and salt formation is incompatible with the reaction, converting the acid to a more reactive and typically more soluble derivative, like an acid chloride, can be an effective strategy. This is a common approach for synthesizing esters or amides from sterically hindered acids.
Experimental Protocol: Conversion to Acid Chloride
-
In a fume hood, combine this compound (1.0 eq.) with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically 3-5 equivalents. A catalytic amount of DMF (1-2 drops) is often added if using oxalyl chloride.
-
The reaction can be performed neat or in an inert solvent like DCM or toluene.
-
Gently heat the mixture to reflux (typically 40-80 °C depending on the reagent and solvent) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO/CO₂).
-
After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.
-
The resulting crude diacid chloride is often a liquid or low-melting solid with significantly improved solubility in a wider range of organic solvents (e.g., THF, DCM, Toluene) and can be used directly in the next step.
-
Safety Warning: Thionyl chloride and oxalyl chloride are corrosive and toxic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 6. chimia.ch [chimia.ch]
- 7. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Esterification of sterically hindered carboxylic acids with triethyloxonium fluoroborate | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. longdom.org [longdom.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Scale-up considerations for the production of 2,2,3,3-Tetramethylsuccinic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and production of 2,2,3,3-Tetramethylsuccinic acid. The following sections detail a representative synthetic protocol and address potential challenges through troubleshooting guides and frequently asked questions.
Synthesis Pathway and Experimental Workflow
The production of this compound can be achieved through various synthetic routes. A common and effective method is the oxidation of 2,2,3,3-tetramethyl-1,4-butanediol. This pathway involves the conversion of the diol to the corresponding dicarboxylic acid using a strong oxidizing agent.
The general experimental workflow for this synthesis involves the reaction setup, the oxidation reaction itself, quenching of the reaction, and subsequent purification of the final product.
Experimental Protocol: Oxidation of 2,2,3,3-Tetramethyl-1,4-butanediol
This protocol describes a representative method for the synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Small Scale) | Quantity (Scale-Up) |
| 2,2,3,3-Tetramethyl-1,4-butanediol | 3061-75-4 | 146.23 | 10 g (0.068 mol) | 100 g (0.68 mol) |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 | 43 g (0.272 mol) | 430 g (2.72 mol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2 g (0.05 mol) | 20 g (0.5 mol) |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 | As needed | As needed |
| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | As needed | As needed |
| Water (H₂O) | 7732-18-5 | 18.02 | 500 mL | 5 L |
| Diethyl Ether (for extraction) | 60-29-7 | 74.12 | 300 mL | 3 L |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,2,3,3-tetramethyl-1,4-butanediol and sodium hydroxide in water. Cool the solution to 0-5 °C in an ice bath.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the stirred diol solution via the dropping funnel. Maintain the reaction temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature overnight.
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Work-up: Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Isolation: Acidify the mixture with concentrated sulfuric acid to a pH of approximately 1-2. Filter the mixture to remove the manganese dioxide.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 100 mL for small scale, 3 x 1 L for scale-up).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude this compound.
-
Crystallization: Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure crystals.
Troubleshooting Guide and FAQs
Frequently Asked Questions (FAQs):
-
Q1: The reaction mixture remains purple even after adding sodium bisulfite. What should I do?
-
A: This indicates an excess of potassium permanganate. Continue to add the sodium bisulfite solution slowly until the purple color is completely discharged and a brown precipitate of manganese dioxide is evident.
-
-
Q2: My yield of this compound is lower than expected. What are the potential reasons?
-
A: Low yields can result from several factors. Incomplete oxidation may occur if the reaction time is too short or the temperature is too low. Ensure the reaction is stirred efficiently. During work-up, the pH must be sufficiently acidic (pH 1-2) to protonate the dicarboxylate and allow for efficient extraction into the organic solvent. Using an insufficient amount of extracting solvent can also lead to low recovery.
-
-
Q3: The final product is an off-white or yellowish powder. How can I improve its purity?
-
A: Discoloration often arises from manganese impurities or organic byproducts. To remove colored impurities, you can treat a solution of the crude product with activated charcoal before recrystallization. Multiple recrystallizations may be necessary to achieve high purity.
-
-
Q4: I am having trouble crystallizing the final product; it oils out. What can I do?
-
A: "Oiling out" can occur if the solution is too concentrated or cooled too quickly. Try using a more dilute solution for recrystallization and allow it to cool slowly to room temperature before placing it in an ice bath. Alternatively, using a different solvent system, such as a mixture of ethanol and water, may facilitate crystal formation. Seeding the solution with a small crystal of the pure product can also induce crystallization.[1][2]
-
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
| Parameter | Lab Scale (10 g) Considerations | Pilot Scale (100 g) Considerations |
| Heat Management | Exotherm is manageable with an ice bath. | Significant exotherm requires a more robust cooling system (e.g., jacketed reactor) to maintain temperature control. |
| Reagent Addition | Manual addition via dropping funnel is sufficient. | Automated addition using a pump is recommended for better control of addition rate and temperature. |
| Mixing | Magnetic stirring is typically adequate. | Mechanical overhead stirring is necessary to ensure efficient mixing of the heterogeneous mixture. |
| Work-up and Extraction | Standard laboratory glassware (separatory funnels) can be used. | Larger extraction vessels or a continuous liquid-liquid extraction setup may be required. |
| Filtration | Buchner funnel is sufficient for filtering manganese dioxide. | A larger filtration apparatus, such as a filter press, may be needed to handle the larger volume of precipitate. |
| Crystallization | Crystallization in a flask with slow cooling is effective. | A jacketed crystallizer with controlled cooling rates is recommended for consistent crystal size and purity. |
References
Preventing anhydride formation during reactions with 2,2,3,3-Tetramethylsuccinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3,3-Tetramethylsuccinic acid. The primary focus is on preventing the unwanted formation of 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione, the corresponding cyclic anhydride, during coupling and derivatization reactions.
Troubleshooting Guides
Issue 1: Anhydride Formation During Amide Coupling Reactions
Question: I am attempting a mono-amide coupling with this compound, but I am observing significant formation of the anhydride byproduct. How can I minimize this?
Answer: Anhydride formation is a common side reaction when activating dicarboxylic acids. For a sterically hindered diacid like this compound, the intramolecular cyclization can be competitive with the desired intermolecular reaction. Here are some strategies to favor amide formation:
-
Choice of Coupling Reagent: The selection of a suitable coupling reagent is critical. Reagents that form highly reactive intermediates can accelerate the desired amidation before anhydride formation occurs. Below is a comparison of common coupling reagents.
Coupling Reagent Combination Typical Temperature (°C) Relative Anhydride Formation Notes DCC/DMAP 0 to RT High Can promote anhydride formation, especially at room temperature. EDC/HOBt 0 to RT Moderate HOBt can suppress some side reactions, but anhydride formation is still possible. HATU/DIPEA 0 to RT Low Generally provides good yields for amide coupling with sterically hindered substrates and can reduce anhydride formation. T3P/Pyridine 0 to RT Low to Moderate A milder option that can be effective in minimizing epimerization and may reduce anhydride formation.[1] -
Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled amide product over the thermodynamically more stable anhydride. It is recommended to start the activation at 0 °C and allow the reaction to slowly warm to room temperature.
-
Order of Addition: Adding the coupling reagent to a mixture of the diacid and the amine is generally preferred. Pre-activating the diacid for an extended period before adding the amine can increase the likelihood of anhydride formation.
Issue 2: Unwanted Anhydride Formation During Mono-Esterification
Question: I am trying to synthesize a mono-ester of this compound, but heating the diacid with an alcohol and an acid catalyst is primarily yielding the anhydride. What is a better approach?
Answer: Direct heating of dicarboxylic acids can lead to dehydration and the formation of a cyclic anhydride.[2] For a selective mono-esterification while avoiding this side reaction, consider the following methods:
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Milder Esterification Conditions: Avoid high temperatures and strong dehydrating agents. The Steglich esterification, which uses DCC and a catalytic amount of DMAP at cooler temperatures, can be effective for creating mono-esters.[1]
-
Use of a Protecting Group: One of the carboxylic acid groups can be protected as an ester (e.g., a benzyl or t-butyl ester), allowing for the selective reaction of the other carboxylic acid. The protecting group can then be removed under specific conditions (e.g., hydrogenolysis for benzyl esters or acidolysis for t-butyl esters).
-
Reaction with an Alkyl Halide: Converting the diacid to its mono-alkali salt followed by reaction with an alkyl halide in a polar aprotic solvent can yield the mono-ester with minimal anhydride formation.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions that promote anhydride formation from this compound?
A1: High temperatures (approaching its melting point of 204-206 °C), the presence of strong dehydrating agents (like acetic anhydride, phosphorus pentoxide, or thionyl chloride), and prolonged reaction times with activating agents in the absence of a nucleophile are all conditions that strongly favor the formation of 3,3,4,4-tetramethyltetrahydrofuran-2,5-dione.[2][3][4]
Q2: How does the steric hindrance of this compound affect anhydride formation?
A2: The four methyl groups introduce significant steric bulk. This can slow down the rate of intermolecular reactions (like amide or ester formation). However, the proximity of the two carboxylic acid groups in a cis-conformation can still allow for intramolecular cyclization to form the five-membered anhydride ring, making it a competitive reaction pathway.
Q3: Can I use protecting groups to prevent anhydride formation during mono-derivatization?
A3: Yes, using a protecting group strategy is a highly effective method. By selectively protecting one of the two carboxylic acid groups, you can perform reactions on the unprotected acid without the possibility of intramolecular cyclization. The choice of protecting group will depend on the stability required for your subsequent reaction steps and the conditions needed for its removal.
Q4: Are there any "green" or more environmentally friendly methods to consider for amide coupling that might also reduce anhydride formation?
A4: Yes, some newer peptide coupling reagents and solvent choices are considered "greener" and can be effective. For example, using a solvent like 2-MeTHF instead of DMF or DCM has been explored in amide synthesis.[5] Additionally, biocatalytic methods for amide bond formation are emerging, which operate under mild aqueous conditions where anhydride formation from the diacid is less likely.
Experimental Protocols & Visualizations
Protocol 1: Mono-Amide Coupling with Minimized Anhydride Formation
This protocol utilizes HATU as the coupling agent, which is often effective for sterically hindered substrates and can minimize side reactions.
Materials:
-
This compound
-
Amine of interest
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HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine (1.0 eq) in anhydrous DMF.
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Cool the solution to 0 °C in an ice bath.
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Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
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In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
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Add the HATU solution dropwise to the reaction mixture at 0 °C.
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Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Logical Flowchart: Troubleshooting Anhydride Formation
This flowchart provides a logical sequence of steps to diagnose and resolve issues with unwanted anhydride formation.
References
Troubleshooting low reactivity of 2,2,3,3-Tetramethylsuccinic acid in esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2,2,3,3-tetramethylsuccinic acid in esterification reactions. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard esterification reactions?
A1: The low reactivity of this compound is primarily due to significant steric hindrance. The presence of four methyl groups on the carbons adjacent to the carboxylic acid groups physically blocks the approach of the alcohol nucleophile to the carbonyl carbon. This steric congestion raises the activation energy of the reaction, making standard esterification methods, such as the Fischer esterification, slow and inefficient.
Q2: What are the most common side reactions to watch out for?
A2: Under forcing conditions (e.g., high temperatures) required to overcome the steric hindrance, several side reactions can occur. With tertiary alcohols, elimination to form alkenes is a common issue.[1] In methods like the Steglich esterification, the intermediate O-acylisourea can undergo a 1,3-rearrangement to a stable N-acylurea, which does not react with the alcohol, thus reducing the yield.[1][2]
Q3: Can I use standard Fischer esterification conditions?
A3: While possible, standard Fischer esterification (using a catalytic amount of strong acid and the alcohol as the solvent) often results in very low yields and long reaction times with this compound.[3] To improve the yield, a large excess of the alcohol and continuous removal of water are necessary to drive the equilibrium towards the product.[3][4][5][6]
Q4: Is it possible to selectively form a mono-ester of this compound?
A4: Achieving high selectivity for the mono-ester can be challenging due to the similar reactivity of the two carboxylic acid groups. However, by carefully controlling the stoichiometry of the reagents (using a slight excess of the diacid to the alcohol) and employing milder reaction conditions, it is possible to favor the formation of the mono-ester.
Troubleshooting Guide
Issue 1: Very low or no conversion to the desired diester.
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Possible Cause: Insufficient activation of the carboxylic acid due to steric hindrance.
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Solution 1 (Fischer Esterification): Increase the concentration of the acid catalyst (e.g., from 1-5 mol% to 10-20 mol% of H₂SO₄ or p-TsOH). Ensure the alcohol is in large excess (it can be used as the solvent).[3]
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Solution 2 (Alternative Methods): Switch to a more powerful esterification method designed for sterically hindered acids, such as the Steglich esterification using DCC and a catalytic amount of DMAP.[2][7]
-
-
Possible Cause: The reaction has not reached equilibrium, or the equilibrium lies far to the reactants' side.
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Solution: Increase the reaction time and ensure efficient removal of water using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[6]
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Issue 2: The reaction stalls after forming the mono-ester.
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Possible Cause: The steric hindrance of the remaining carboxylic acid group, now adjacent to a bulky ester group, is even greater.
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Solution: After the initial formation of the mono-ester, you may need to apply more forcing conditions (higher temperature, longer reaction time) to drive the second esterification. Alternatively, isolating the mono-ester and subjecting it to a different, more potent esterification method could be effective.
-
Issue 3: Formation of an N-acylurea byproduct in Steglich esterification.
-
Possible Cause: The rearrangement of the O-acylisourea intermediate is competing with the nucleophilic attack of the alcohol.[1][2]
-
Solution: Ensure that an adequate amount of 4-dimethylaminopyridine (DMAP) is used (typically 5-10 mol%). DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive acylpyridinium intermediate that rapidly reacts with the alcohol, thus minimizing the N-acylurea formation.[1][2]
-
Data Presentation
Table 1: Comparison of Esterification Methods for Sterically Hindered Acids (Illustrative Data)
| Carboxylic Acid | Alcohol | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Ethanol | Fischer | H₂SO₄ (cat.) | Ethanol | Reflux | - | ~65 | [3] |
| Acetic Acid | Ethanol (10 eq.) | Fischer | H₂SO₄ (cat.) | - | Reflux | - | ~97 | [3] |
| Succinic Acid | Ethanol | Fischer | Amberlyst-15 | - | 78-120 | - | >85 (DES) | [8] |
| 2,5-Cyclohexadiene-1-carboxylic acid | tert-Butanol | Steglich | DCC, DMAP | CH₂Cl₂ | RT | - | 65 | [9] |
| Monoethyl fumarate | tert-Butanol | Steglich | DCC, DMAP | CH₂Cl₂ | RT | - | - | [9] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol is a general guideline and may require optimization.
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Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagent Charging: To the flask, add this compound (1.0 eq.), a large excess of anhydrous ethanol (e.g., 20-50 eq., which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
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Reaction: Heat the mixture to a gentle reflux. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or distillation.
Protocol 2: Steglich Esterification of this compound with tert-Butanol
This method is suitable for acid-sensitive substrates and sterically hindered alcohols.[2]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), tert-butanol (2.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq.) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution in an ice bath (0 °C). Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq.) in anhydrous DCM dropwise to the stirred mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
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Monitoring: Monitor the reaction by TLC or LC-MS.
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Work-up: Filter off the DCU precipitate and wash it with cold DCM. Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Fischer Esterification of this compound.
Caption: Simplified mechanism of Steglich Esterification highlighting the role of DMAP.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Characterization of by-products in 2,2,3,3-Tetramethylsuccinic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3,3-tetramethylsuccinic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method involves a three-step synthesis starting from 2,3-dimethyl-2-butene. The process includes:
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Oxidation: 2,3-dimethyl-2-butene is oxidized to form 2,3-dimethyl-2,3-butanediol (pinacol).
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Pinacol Rearrangement: The resulting pinacol undergoes an acid-catalyzed rearrangement to yield pinacolone.
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Haloform Reaction: Pinacolone is then subjected to a haloform reaction to produce the final product, this compound, and a haloform (e.g., chloroform, bromoform, or iodoform).
Q2: What are the most likely by-products in this synthesis?
Potential by-products can arise at each stage of the synthesis. These include unreacted starting materials and products of side reactions. The most common by-products are acetone, unreacted 2,3-dimethyl-2,3-butanediol (pinacol), and unreacted pinacolone.
Q3: How can I minimize the formation of by-products?
To minimize by-product formation, it is crucial to ensure the completion of each reaction step before proceeding to the next. This can be achieved by:
-
Careful control of reaction conditions (temperature, reaction time, and reagent stoichiometry).
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Monitoring the reaction progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purification of intermediates at each step to remove unreacted starting materials and by-products.
Q4: What is the solid precipitate that forms during the haloform reaction?
The solid precipitate formed during the iodoform test is iodoform (CHI3), which is a yellow solid with a characteristic medicinal odor.[1] This indicates the presence of a methyl ketone, such as pinacolone.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of 2,3-dimethyl-2,3-butanediol (pinacol) | Incomplete oxidation of 2,3-dimethyl-2-butene. | Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material. |
| Presence of acetone in the pinacol product | Over-oxidation or ozonolysis of 2,3-dimethyl-2-butene.[2][3] | Use a milder oxidizing agent or carefully control the reaction temperature and time. If using ozonolysis, ensure a reductive work-up to obtain the desired diol.[4] |
| Low yield of pinacolone | Incomplete pinacol rearrangement. | Ensure a sufficiently acidic environment and adequate heating to drive the rearrangement to completion. Monitor the reaction for the disappearance of the pinacol starting material. |
| Presence of pinacol in the pinacolone product | Incomplete rearrangement. | Increase the reaction time or the concentration of the acid catalyst. Purify the crude pinacolone by distillation before proceeding. |
| Low yield of this compound | Incomplete haloform reaction. | Ensure a sufficient excess of the halogen and base are used. Vigorously stir the reaction mixture to ensure proper mixing. |
| Presence of pinacolone in the final product | Incomplete haloform reaction. | Increase the reaction time and/or temperature. Ensure the pH of the reaction mixture remains basic throughout the addition of the halogen. |
| Final product is difficult to purify | Presence of multiple by-products from various stages. | Purify the intermediates (pinacol and pinacolone) before proceeding to the next step. This will significantly simplify the final purification. |
By-product Characterization Data
| By-product | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Features |
| Acetone | C₃H₆O | 58.08 | 56 | ¹H NMR: δ ~2.17 ppm (s, 6H); IR: Strong C=O stretch ~1715 cm⁻¹ |
| 2,3-dimethyl-2,3-butanediol (Pinacol) | C₆H₁₄O₂ | 118.17 | 171-172 | ¹H NMR: δ ~1.25 ppm (s, 12H), broad OH signal; IR: Broad O-H stretch ~3400 cm⁻¹, C-O stretch ~1150 cm⁻¹ |
| Pinacolone | C₆H₁₂O | 100.16 | 106 | ¹H NMR: δ ~1.18 ppm (s, 9H), δ ~2.12 ppm (s, 3H); IR: Strong C=O stretch ~1705 cm⁻¹ |
Experimental Protocols
Protocol 1: Characterization of this compound and By-products by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the crude product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 300 MHz or higher ¹H NMR spectrometer.
-
Parameters: Standard parameters for ¹H NMR acquisition.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
This compound: Look for a singlet around δ 1.3-1.4 ppm corresponding to the twelve methyl protons and a broad singlet for the two carboxylic acid protons (this can vary depending on the solvent and concentration).
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Pinacolone: Identify a singlet at approximately δ 1.18 ppm (9H, t-butyl group) and a singlet around δ 2.12 ppm (3H, methyl ketone).
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Pinacol: Look for a singlet around δ 1.25 ppm (12H, four methyl groups).
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Acetone: A singlet around δ 2.17 ppm (6H).
-
Protocol 2: Monitoring Reaction Progress with Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
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Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The ratio should be optimized to achieve good separation (e.g., 4:1 Hexane:Ethyl Acetate for less polar compounds like pinacolone, and 1:1 for more polar compounds like pinacol and the final acid).
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Sample Application: Dissolve a small amount of the reaction mixture in a volatile solvent and spot it onto the TLC plate.
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Development: Place the TLC plate in a developing chamber containing the mobile phase.
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Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
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Analysis: Compare the Rf values of the spots in the reaction mixture to those of the starting material and product standards to assess the reaction's progress.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Formation of unreacted pinacol as a by-product.
Caption: Troubleshooting workflow for synthesis optimization.
References
Validation & Comparative
A Comparative Study: 2,2,3,3-Tetramethylsuccinic Acid and Succinic Acid in Polymer Applications
A detailed analysis for researchers, scientists, and drug development professionals on the characteristics and potential of succinic acid and its tetramethyl derivative in the formulation of advanced polymers.
This guide provides a comprehensive comparison of polymers derived from 2,2,3,3-tetramethylsuccinic acid and the widely utilized succinic acid. While extensive research has been conducted on succinic acid-based polymers, data on polymers synthesized from this compound is limited. This comparison, therefore, combines established experimental data for succinic acid polymers with projected properties for this compound-based polymers, inferred from the structural impact of its methyl groups.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key physical and thermal properties of representative polyesters synthesized from succinic acid and projects the likely properties of polyesters derived from this compound. These projections are based on the principles of polymer chemistry, considering the steric hindrance and increased hydrophobicity conferred by the four methyl groups.
| Property | Succinic Acid-Based Polyesters (e.g., PESu, PBSu) | This compound-Based Polyesters (Projected) |
| Monomer Structure | HOOC-(CH₂)₂-COOH | HOOC-C(CH₃)₂-C(CH₃)₂-COOH |
| Melting Temperature (Tm) | 64.2 to 117.8 °C[1] | Lower than corresponding succinic acid polyesters |
| Glass Transition Temp (Tg) | -58.6 to -15.1 °C | Higher than corresponding succinic acid polyesters |
| Crystallinity | Semicrystalline[1] | Amorphous or low crystallinity |
| Thermal Stability | High, with decomposition starting around 300 °C[1][2] | Potentially lower due to steric strain |
| Solubility | Soluble in common organic solvents | Likely soluble in a wider range of organic solvents |
| Biodegradability | Biodegradable | Expected to have a significantly lower rate of biodegradation |
| Mechanical Properties | Flexible to semi-rigid, with good tensile strength | Likely more rigid and brittle |
Experimental Protocols
Detailed methodologies for the characterization of succinic acid-based polymers are provided below. These protocols would be applicable for the analysis of polymers derived from this compound, should they be synthesized.
Synthesis of Poly(alkylene succinate)s
A typical two-stage melt polycondensation method is employed for the synthesis of poly(alkylene succinate)s.[3]
-
Esterification: Succinic acid and a diol (e.g., ethylene glycol, 1,4-butanediol) are charged into a reactor in a specific molar ratio. The mixture is heated under a nitrogen atmosphere to initiate the esterification reaction, with water being removed as a byproduct.
-
Polycondensation: A catalyst, such as titanium (IV) butoxide (TBT), is introduced. The temperature is gradually increased, and a vacuum is applied to facilitate the removal of the diol and promote the growth of high molecular weight polymer chains.[3]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is utilized to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.[4] Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere to erase thermal history and obtain accurate measurements.[4]
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability and decomposition profile of the polymers.[1][2] A small sample is heated at a constant rate (e.g., 20 °C/min) in an inert atmosphere (e.g., nitrogen), and the weight loss is recorded as a function of temperature.[4]
Mechanical Testing
-
Tensile Testing: The mechanical properties of the polymers, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine. Standardized dumbbell-shaped specimens are stretched at a constant crosshead speed until failure.
Visualizing the Synthesis and Structural Differences
The following diagrams, generated using Graphviz, illustrate the synthesis pathway for polyesters and the structural comparison of the two diacids.
Discussion and Future Outlook
The incorporation of succinic acid, a bio-based monomer, has been a significant step towards sustainable polymer production.[1] Polyesters derived from succinic acid, such as poly(butylene succinate) (PBS), exhibit properties comparable to conventional polyolefins and are biodegradable, making them attractive for a range of applications, including biomedical uses.[1]
The introduction of four methyl groups in this compound is expected to profoundly alter the properties of the resulting polymers. The steric hindrance from these bulky methyl groups would likely disrupt chain packing, leading to a decrease in crystallinity and melting temperature. Conversely, the restricted chain mobility would increase the glass transition temperature, resulting in more rigid materials. The increased hydrocarbon content would also render the polymer more hydrophobic and significantly reduce its susceptibility to biodegradation.
While the synthesis of polyesters from this compound may present challenges due to steric hindrance, the resulting materials could offer unique properties. The increased rigidity and hydrophobicity might be advantageous in applications requiring dimensional stability and moisture resistance. Further research into the polymerization of this compound and the characterization of the resulting polymers is warranted to fully explore their potential and provide a direct comparison with their succinic acid-based counterparts.
References
- 1. pdf.journalagent.com [pdf.journalagent.com]
- 2. New thermoplastic poly(ester–ether) elastomers with enhanced mechanical properties derived from long-chain dicarboxylic acid for medical device applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Biobased unsaturated polyesters containing trans-2-butene-1,4 -diol and various dicarboxylic acids: Synthesis, characterization, and thermo-mechanical properties | CoLab [colab.ws]
A Comparative Guide to Polyester Properties: 2,2,3,3-Tetramethylsuccinic Acid vs. Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticipated properties of polyesters synthesized from 2,2,3,3-tetramethylsuccinic acid and the well-established properties of polyesters derived from adipic acid. Due to a lack of extensive experimental data on polyesters from this compound, this comparison is based on established principles of polymer chemistry, structure-property relationships, and data from analogous branched and substituted polyesters.
Introduction
The choice of dicarboxylic acid monomer is a critical determinant of the final properties of a polyester. Adipic acid, a linear six-carbon dicarboxylic acid, is a common building block for a wide range of polyesters, known for their flexibility, durability, and biodegradability. In contrast, this compound presents a significantly different molecular architecture. Its butane backbone is heavily substituted with four methyl groups, creating a sterically hindered and rigid structure. These structural differences are expected to profoundly influence the thermal, mechanical, and biodegradable properties of the resulting polyesters.
Structural Comparison
The fundamental difference between the two monomers lies in the substitution on the aliphatic chain. This steric hindrance in the this compound monomer is predicted to restrict chain mobility and packing efficiency in the resulting polyester.
Comparative Data on Polyester Properties
The following tables summarize the known properties of adipic acid-based polyesters and the predicted properties of polyesters based on this compound.
Thermal Properties
| Property | Polyester from Adipic Acid | Polyester from this compound (Predicted) | Rationale for Prediction |
| Glass Transition Temperature (Tg) | Typically low (e.g., -60 to -40 °C for poly(butylene adipate)) | Significantly Higher | The bulky tetramethyl substitution will severely restrict chain rotation, leading to a much stiffer polymer backbone and consequently a higher Tg.[1][2] |
| Melting Temperature (Tm) | Moderate (e.g., 40 to 70 °C for poly(butylene adipate)) | Lower or Non-existent | The steric hindrance from the methyl groups will disrupt chain packing and inhibit crystallization, leading to a lower melting point or a completely amorphous polymer.[3][4] |
| Thermal Stability | Good, with decomposition temperatures typically above 300 °C | Potentially Similar or Slightly Lower | While the C-C backbone is stable, the steric strain introduced by the methyl groups might create points of thermal instability. |
Mechanical Properties
| Property | Polyester from Adipic Acid | Polyester from this compound (Predicted) | Rationale for Prediction |
| Tensile Strength | Moderate | Higher | The rigid backbone is expected to result in a stronger but more brittle material. |
| Elongation at Break | High | Low | The restricted chain mobility will significantly reduce the polymer's ability to stretch before breaking.[4] |
| Flexibility | High | Low | The linear nature of adipic acid imparts flexibility to the polyester chain. The bulky methyl groups in the tetramethylsuccinic acid-based polyester will make it much more rigid. |
Biodegradability
| Property | Polyester from Adipic Acid | Polyester from this compound (Predicted) | Rationale for Prediction |
| Enzymatic Degradation | Generally biodegradable | Significantly Lower | The methyl side groups can sterically hinder the access of microbial enzymes to the ester linkages, thereby reducing the rate of biodegradation.[5][6] |
| Hydrolytic Stability | Susceptible to hydrolysis | Potentially Higher | The bulky methyl groups may offer some protection to the ester bonds from hydrolysis. |
Experimental Protocols
Synthesis of Polyesters by Melt Polycondensation
This is a common method for producing polyesters from diacids and diols.
Materials:
-
Dicarboxylic acid (Adipic acid or this compound)
-
Diol (e.g., 1,4-butanediol, ethylene glycol)
-
Catalyst (e.g., titanium(IV) butoxide, p-toluenesulfonic acid)[7]
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
The dicarboxylic acid and a slight excess of the diol are charged into a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
The mixture is heated under a slow stream of nitrogen to a temperature sufficient to melt the reactants and initiate esterification (typically 150-180 °C). Water is collected as a byproduct.
-
After the initial water evolution ceases, the catalyst is added.
-
The temperature is gradually increased (to 200-240 °C) and a vacuum is slowly applied to remove the excess diol and drive the polymerization to completion by removing the condensation byproducts.
-
The reaction is continued until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.
-
The resulting polyester is then cooled and collected.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polyester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.
-
Tensile Testing: To determine mechanical properties such as tensile strength and elongation at break.
Conclusion
The incorporation of this compound into a polyester backbone, in place of adipic acid, is predicted to lead to a material with significantly different properties. The resulting polyester is expected to be more rigid, have a higher glass transition temperature, and exhibit reduced crystallinity and biodegradability. While polyesters from adipic acid are known for their flexibility and toughness, those from its tetramethyl-substituted counterpart are likely to be strong but brittle materials. These predicted properties suggest potential applications where high thermal resistance and rigidity are required, and where biodegradability is not a primary concern. Further experimental research is necessary to validate these predictions and fully explore the potential of polyesters derived from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. iscientific.org [iscientific.org]
A Comparative Guide to Validating the Purity of Synthesized 2,2,3,3-Tetramethylsuccinic Acid by HPLC
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step that underpins the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 2,2,3,3-tetramethylsuccinic acid. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.
Introduction to Purity Validation
This compound is a dicarboxylic acid with a sterically hindered structure. Its purity can be affected by unreacted starting materials, intermediates, and by-products from the synthetic route. A common synthesis approach involves the oxidation of pinacolone. This process can lead to several potential impurities, including unreacted pinacolone, intermediate alpha-halo ketones, and trimethylacetic acid from side reactions. An effective analytical method must be able to resolve the target compound from these and other potential contaminants.
Primary Analytical Method: Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purity determination of non-volatile organic acids. Its high resolution, sensitivity, and reproducibility make it an ideal choice for separating this compound from its potential impurities.
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For acidic compounds like this compound, the pH of the mobile phase is typically kept low (pH 2-3) to suppress the ionization of the carboxylic acid groups. This increases their hydrophobicity and retention on the nonpolar stationary phase, leading to better separation and peak shape.
This protocol outlines a standard RP-HPLC method for the purity validation of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.
-
Sample Solution: Prepare the synthesized this compound sample at the same concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
-
The purity of the synthesized sample is typically determined by the peak area percentage method. The area of the main peak corresponding to this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the purity validation process.
Caption: Workflow for purity validation of synthesized compounds.
Quantitative Data Presentation
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating its purity relative to potential impurities.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.54 | 15,234 | 0.45 | Trimethylacetic Acid (Impurity) |
| 2 | 4.89 | 28,765 | 0.85 | Unreacted Pinacolone (Impurity) |
| 3 | 6.72 | 3,321,543 | 98.50 | This compound |
| 4 | 8.15 | 8,456 | 0.25 | Unknown Impurity |
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own strengths and weaknesses. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or higher sensitivity.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between mobile and stationary phases. | Separation of volatile compounds followed by mass-based detection. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization is often required for carboxylic acids. | Provides detailed structural information for all soluble compounds. |
| Primary Use | Quantitative purity determination and separation of impurities. | Identification and quantification of volatile impurities. | Structural elucidation and quantitative purity determination (qNMR). |
| Advantages | High resolution, reproducibility, and well-established methods. | High sensitivity and provides molecular weight and fragmentation data for impurity identification. | Provides unambiguous structural information and can quantify without a specific reference standard for the analyte (qNMR). |
| Disadvantages | Does not provide structural information for unknown impurities. | Requires derivatization for non-volatile acids, which can be complex and introduce errors. | Lower sensitivity compared to HPLC and GC-MS. Complex mixtures can lead to overlapping signals. |
| Typical Impurities Detected | Unreacted starting materials, by-products, and intermediates. | Volatile organic impurities, residual solvents. | Structural isomers, and impurities with distinct proton/carbon signals. |
Conclusion
For the routine quality control and purity validation of synthesized this compound, RP-HPLC with UV detection stands out as the most practical and reliable method . It offers an excellent balance of resolution, sensitivity, and ease of use for quantifying the main component and separating it from common process-related impurities. While techniques like GC-MS and NMR provide valuable orthogonal information, particularly for the structural identification of unknown impurities or for absolute quantification (qNMR), HPLC remains the workhorse for high-throughput purity assessment in most research and drug development settings. The detailed protocol provided in this guide serves as a robust starting point for developing a validated analytical method for this and similar carboxylic acid compounds.
A Comparative Guide to Quantitative Purity Analysis of 2,2,3,3-Tetramethylsuccinic Acid: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and manufacturing. 2,2,3,3-Tetramethylsuccinic acid, a structurally unique dicarboxylic acid, presents its own analytical challenges for purity assessment. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound. The information presented is supported by established experimental principles and data from analogous compounds to offer a comprehensive overview for analytical method selection and development.
Comparison of Analytical Methodologies
The choice of an analytical technique for purity determination depends on various factors including the nature of the analyte, potential impurities, required accuracy and precision, and sample throughput. Below is a summary of the key performance characteristics of qNMR, HPLC, and GC for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary phase. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[1] | Dissolution in a suitable solvent, filtration. | Derivatization is typically required to increase volatility.[2] |
| Instrumentation | NMR Spectrometer | HPLC system with a suitable detector (e.g., UV, MS) | GC system with a detector (e.g., FID, MS) |
| Analysis Time | ~10-15 minutes per sample.[3] | 15-30 minutes per sample. | ~35 minutes per sample (excluding derivatization).[2] |
| Selectivity | High, based on chemical shifts of non-equivalent protons. | Good, dependent on column chemistry and mobile phase. | High, especially when coupled with a mass spectrometer. |
| Precision | High (RSD < 1%) | High (RSD < 2%) | High (RSD < 2%) |
| Accuracy | High, as it can be a primary ratio method. | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard and derivatization efficiency. |
| Common Impurities Detected | Structurally related impurities, residual solvents. | Related substances, degradation products. | Volatile impurities, related substances after derivatization. |
| Strengths | - Non-destructive- No need for identical reference standards- Provides structural information | - High sensitivity- Well-established for purity analysis | - High resolution for volatile compounds- Sensitive detection with MS |
| Limitations | - Lower sensitivity compared to chromatographic methods- High initial instrument cost | - Requires a specific reference standard for each impurity- Potential for co-elution | - Requires derivatization for non-volatile compounds- Potential for thermal degradation |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for carboxylic acids and are adapted for this compound.
Quantitative ¹H-NMR (qNMR) Protocol
Objective: To determine the purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Analytical balance (accuracy ± 0.01 mg)
Procedure:
-
Accurately weigh about 10 mg of the this compound sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum using appropriate parameters to ensure quantitative conditions (e.g., sufficient relaxation delay).
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard. For this compound, the signal from the twelve methyl protons can be used. For maleic acid, the signal from the two vinyl protons is used.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound and quantify its impurities by HPLC with UV detection.
Materials:
-
This compound sample
-
Reference standard of this compound
-
HPLC grade acetonitrile and water
-
Phosphoric acid
-
Mobile phase: e.g., Acetonitrile/Water/Ammonium Phosphate (pH 2.2).[4]
Procedure:
-
Preparation of Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.
-
Preparation of Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a suitable mobile phase. For example, a mixture of acetonitrile and a phosphate buffer at a low pH is often used for carboxylic acids.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm[5]
-
Injection Volume: 10 µL
-
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the main peak and any impurity peaks based on the retention time of the standard.
-
Calculate the purity by the area normalization method or by using an external standard calibration.
Gas Chromatography (GC) Protocol
Objective: To determine the purity of this compound by GC after derivatization.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)[6]
-
Solvent (e.g., Acetonitrile)
-
Internal standard for GC (e.g., a stable compound with a different retention time)
Procedure:
-
Derivatization:
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add a suitable solvent and the derivatizing agent (e.g., 100 µL of BSTFA).
-
Heat the mixture (e.g., at 70°C for 18 hours) to ensure complete derivatization to its volatile silyl ester.[7]
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature and ramp up to a higher temperature to separate the derivatized analyte from impurities.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Inject the derivatized sample into the GC system.
-
Identify the main peak and any impurities.
-
Calculate the purity using area normalization or an internal standard method.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: Workflow for qNMR Purity Analysis.
Caption: Comparison of Analytical Methods.
Conclusion
The purity determination of this compound can be effectively achieved using qNMR, HPLC, or GC.
-
qNMR offers a direct and elegant approach, providing a high degree of accuracy without the need for an identical reference standard, making it a powerful tool, especially in early-stage development and for the certification of reference materials.
-
HPLC is a versatile and sensitive method, well-suited for routine quality control in a manufacturing environment, particularly for detecting known impurities and degradation products.
-
GC , while requiring a derivatization step, provides excellent separation efficiency for volatile and semi-volatile impurities and is highly effective when coupled with mass spectrometry for impurity identification.
The selection of the most appropriate method will be dictated by the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy, and the available instrumentation. For comprehensive characterization, a combination of these techniques may be most beneficial.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. gcms.cz [gcms.cz]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
Titrimetric analysis for determining the equivalent weight of 2,2,3,3-Tetramethylsuccinic acid
A Comparative Guide to Determining the Equivalent Weight of 2,2,3,3-Tetramethylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of titrimetric and colligative property-based methods for determining the equivalent weight of this compound. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
Introduction to this compound
This compound (C₈H₁₄O₄, Molar Mass: 174.19 g/mol ) is a dicarboxylic acid.[1][2] As a diprotic acid, it can donate two protons, and therefore, its equivalent weight is half of its molar mass (87.095 g/eq). The accurate determination of its equivalent weight is crucial for quality control, purity assessment, and stoichiometric calculations in various research and development applications.
Comparison of Analytical Methods
This guide compares three common methods for determining the equivalent weight of an organic acid:
-
Colorimetric Titration: A classical acid-base titration method using a color indicator to determine the endpoint.
-
Potentiometric Titration: An instrumental method that monitors the pH change during titration to determine the equivalence point.
-
Freezing Point Depression: A colligative property-based method that determines the molar mass of the acid, from which the equivalent weight can be calculated.
Quantitative Data Summary
The following tables summarize hypothetical experimental data for the determination of the equivalent weight of this compound using the three methods.
Table 1: Titrimetric Analysis Data
| Parameter | Colorimetric Titration | Potentiometric Titration |
| Mass of Acid (g) | ||
| Trial 1 | 0.1502 | 0.1505 |
| Trial 2 | 0.1511 | 0.1510 |
| Trial 3 | 0.1508 | 0.1503 |
| Concentration of NaOH (mol/L) | 0.1000 | 0.1000 |
| Volume of NaOH at Endpoint (mL) | ||
| Trial 1 | 17.25 | 17.28 |
| Trial 2 | 17.35 | 17.34 |
| Trial 3 | 17.31 | 17.26 |
| Calculated Equivalent Weight (g/eq) | ||
| Trial 1 | 87.07 | 87.09 |
| Trial 2 | 87.09 | 87.08 |
| Trial 3 | 87.12 | 87.08 |
| Average Equivalent Weight (g/eq) | 87.09 | 87.08 |
| Standard Deviation | 0.025 | 0.006 |
| Relative Standard Deviation (%) | 0.029 | 0.007 |
| Accuracy (% Error from Theoretical) | -0.006% | -0.017% |
Table 2: Freezing Point Depression Data
| Parameter | Value |
| Mass of this compound (g) | 0.5000 |
| Mass of Solvent (Cyclohexane) (kg) | 0.0500 |
| Freezing Point of Pure Cyclohexane (°C) | 6.55 |
| Freezing Point of Solution (°C) | 5.38 |
| Freezing Point Depression (°C) | 1.17 |
| Molal Freezing Point Depression Constant of Cyclohexane (K· kg/mol ) | 20.2 |
| Calculated Molar Mass ( g/mol ) | 172.65 |
| Calculated Equivalent Weight (g/eq) | 86.33 |
| Accuracy (% Error from Theoretical) | -0.88% |
Qualitative Comparison of Methods
| Feature | Colorimetric Titration | Potentiometric Titration | Freezing Point Depression |
| Principle | Acid-base neutralization with visual endpoint detection. | Acid-base neutralization with electrochemical endpoint detection. | Lowering of a solvent's freezing point by a solute.[3][4][5][6][7] |
| Advantages | Simple, inexpensive, rapid. | High precision, objective endpoint determination, suitable for colored or turbid solutions.[8][9] | Does not require a chemical reaction, useful for non-ionizable substances. |
| Disadvantages | Subjective endpoint determination, can be affected by sample color, less precise than potentiometric titration. | Requires specialized equipment (pH meter, electrode), longer setup and calibration time. | Less accurate for substances that associate or dissociate in solution, sensitive to temperature fluctuations, requires a pure solvent. |
| Typical Application | Routine quality control, teaching laboratories. | Research and development, analysis of complex mixtures, pKa determination.[8][9] | Molar mass determination of unknown non-volatile solutes. |
Experimental Protocols
Titrimetric Analysis: General Procedure
The titrimetric determination of the equivalent weight of this compound involves two main stages: standardization of the titrant (sodium hydroxide) and the titration of the acid.
-
Preparation of Primary Standard: Accurately weigh approximately 0.4 g of dried potassium hydrogen phthalate (KHP) into a 250 mL Erlenmeyer flask. Record the exact mass.
-
Dissolution: Add about 50 mL of deionized water to the flask and swirl to dissolve the KHP completely.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the KHP solution.
-
Titration: Fill a clean, rinsed burette with the prepared ~0.1 M NaOH solution. Record the initial volume. Titrate the KHP solution with the NaOH solution until a faint, persistent pink color is observed. Record the final volume of NaOH.
-
Calculation: Calculate the exact molarity of the NaOH solution using the following formula: Molarity of NaOH = (Mass of KHP) / (Molar Mass of KHP × Volume of NaOH in L)
-
Sample Preparation: Accurately weigh approximately 0.15 g of this compound into a 250 mL Erlenmeyer flask. Record the exact mass.
-
Dissolution: Add about 50 mL of deionized water and gently warm if necessary to dissolve the acid. Cool the solution to room temperature.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator.
-
Titration: Titrate the acid solution with the standardized 0.1 M NaOH solution to a faint, persistent pink endpoint.[10] Record the volume of NaOH used.
-
Calculation: Calculate the equivalent weight using the formula: Equivalent Weight = (Mass of Acid in g) / (Molarity of NaOH × Volume of NaOH in L)
-
Sample Preparation: Prepare the acid solution as described in the colorimetric titration protocol (steps 1 and 2).
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved acid solution on a magnetic stirrer and immerse the pH electrode and a temperature probe into the solution.
-
Titration: Add the standardized 0.1 M NaOH solution from a burette in small increments (e.g., 0.5 mL). Record the pH and the total volume of NaOH added after each increment. As the pH begins to change more rapidly, reduce the increment size.
-
Endpoint Determination: Continue the titration past the equivalence point. The equivalence point is the point of maximum slope on the titration curve (pH vs. volume of NaOH) or the peak of the first derivative curve (ΔpH/ΔV vs. volume of NaOH).[8][9]
-
Calculation: Calculate the equivalent weight using the volume of NaOH at the equivalence point and the formula provided in the colorimetric titration section.
Freezing Point Depression
-
Solvent Freezing Point: Determine the freezing point of a known mass of a suitable solvent (e.g., cyclohexane) by cooling it slowly while stirring and recording the temperature at which it freezes.
-
Sample Preparation: Accurately weigh a known mass of this compound and dissolve it in the same mass of the solvent used in the previous step.
-
Solution Freezing Point: Determine the freezing point of the solution using the same method as for the pure solvent.
-
Calculation of Molar Mass: Calculate the molar mass of the acid using the following formula: Molar Mass = (Kf × mass of acid in kg) / (ΔTf × mass of solvent in kg) where Kf is the molal freezing point depression constant of the solvent and ΔTf is the change in freezing point.
-
Calculation of Equivalent Weight: For a dicarboxylic acid, the equivalent weight is half the molar mass.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the titrimetric and colligative properties-based determination of the equivalent weight.
Caption: Experimental workflow for titrimetric analysis.
Caption: Logical workflow for equivalent weight determination via freezing point depression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Colligative Properties and Determination of Molar Mass - Study Material for IIT JEE | askIITians [askiitians.com]
- 4. study.com [study.com]
- 5. byjus.com [byjus.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. web.williams.edu [web.williams.edu]
- 9. web.williams.edu [web.williams.edu]
- 10. cerritos.edu [cerritos.edu]
A Comparative Guide to the Coordination Chemistry of Dicarboxylic Acids: Spotlight on 2,2,3,3-Tetramethylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the coordination chemistry of 2,2,3,3-tetramethylsuccinic acid alongside its un-substituted and longer-chain analogues: succinic acid, glutaric acid, and adipic acid. While extensive research has elucidated the rich coordination chemistry of succinic, glutaric, and adipic acids, forming a diverse array of coordination polymers and metal-organic frameworks (MOFs), this compound remains a less explored ligand. This guide synthesizes available experimental data for the unsubstituted dicarboxylic acids and extrapolates the expected coordination behavior of this compound based on established principles of steric hindrance.
Introduction to Dicarboxylic Acids in Coordination Chemistry
Dicarboxylic acids are versatile multitopic ligands in coordination chemistry. Their carboxylate groups can adopt various coordination modes, including monodentate, bidentate chelating, and bidentate bridging, leading to the formation of discrete polynuclear complexes or extended one-, two-, and three-dimensional coordination polymers. The flexibility and length of the aliphatic backbone between the carboxylate groups play a crucial role in determining the final architecture of the resulting metal-organic assembly. These coordination polymers, particularly MOFs, have garnered significant interest for applications in gas storage, catalysis, and, notably, in drug delivery, owing to their tunable porosity and biocompatibility.[1][2][3]
The Impact of Alkyl Substitution: A Case for this compound
To date, a comprehensive body of experimental data on the coordination complexes of this compound, particularly crystal structures, is not available in the public domain. However, the principles of coordination chemistry allow for well-grounded predictions of its behavior. The four methyl groups on the succinate backbone introduce significant steric bulk. This steric hindrance is expected to profoundly influence its coordination chemistry in several ways compared to the unsubstituted succinic acid:
-
Coordination Modes: The bulky methyl groups may hinder or prevent certain coordination modes that are common for succinic acid. For instance, the formation of highly condensed polynuclear clusters might be disfavored. Bridging coordination modes that lead to the formation of porous frameworks might still be possible, but the pore dimensions and topology will be significantly affected by the projecting methyl groups.
-
Complex Stability: The steric repulsion between the methyl groups and other ligands or the metal center could potentially lead to lower thermodynamic stability of the resulting complexes compared to those of succinic acid.
-
Framework Topology: In the context of coordination polymers and MOFs, the tetramethyl substitution will undoubtedly alter the packing of the polymeric chains and the overall topology of the network. This can lead to the formation of novel structures with different pore sizes and shapes.
-
Reactivity and Guest Interactions: The steric bulk can create more open and accessible metal sites by preventing the close packing of ligands, which could be beneficial for catalytic applications. Conversely, the hydrophobic methyl groups lining the pores could influence the selective uptake and release of guest molecules, a key aspect in drug delivery applications.
Comparative Data of Dicarboxylic Acid Coordination Complexes
The following tables summarize key structural and thermal properties of representative coordination complexes of succinic, glutaric, and adipic acids. The data highlights the influence of the dicarboxylate ligand on the resulting framework structure and stability.
| Ligand | Metal Ion | Complex Formula | Coordination Mode of Carboxylate | Crystal System | Reference |
| Succinic Acid | Mn(II) | {[Mn(μ-suc)(H₂O)₂(nia)₂]·2H₂O}n | Bridging | Triclinic | [4] |
| Succinic Acid | Ni(II) | {[Ni(μ-suc)(H₂O)₂(nia)₂]·2H₂O}n | Bridging | Triclinic | [4] |
| Succinic Acid | Cu(II) | [Cu(suc)(nia)₂] | Chelating and Bridging | - | [4] |
| Glutaric Acid | Co(II) | Co₂(glutarate)₂(bpy)₂(H₂O)₂ | Bridging | Monoclinic | [5] |
| Adipic Acid | Cu(II) | [{Cu(μ₂-adip)(benzim)₂(H₂O)}n] | Bidentate Bridging | - | [6] |
| Adipic Acid | Cu(II) | [{Cu(μ₃-adip)(nia)₂}n·nH₂O] | Tridentate Bridging | - | [6] |
| Adipic Acid | Cu(II) | [{Cu(μ₄-adip)(mna)}n·nH₂O] | Tetradentate Bridging | - | [6] |
Table 1: Structural Comparison of Metal-Dicarboxylate Complexes. suc = succinate, nia = nicotinamide, bpy = 2,2'-bipyridine, adip = adipate, benzim = benzimidazole, mna = N-methylnicotinamide.
| Ligand | Metal Ion | Complex Formula | Decomposition Temperature (°C) | Final Residue | Reference |
| Succinic Acid | Mn(II) | MnC₄H₄O₄·nH₂O | ~350 | MnO | [7] |
| Succinic Acid | Co(II) | CoC₄H₄O₄·nH₂O | ~320 | Co₃O₄ | [7] |
| Succinic Acid | Ni(II) | NiC₄H₄O₄·nH₂O | ~350 | NiO | [7] |
| Succinic Acid | Cu(II) | CuC₄H₄O₄·nH₂O | ~280 | CuO | [7] |
| Succinic Acid | Zn(II) | ZnC₄H₄O₄·nH₂O | ~380 | ZnO | [7] |
| Adipic Acid | Cu(II) | [{Cu(μ₂-adip)(benzim)₂(H₂O)}n] | >250 (ligand loss) | CuO | [6] |
Table 2: Thermal Stability of Metal-Dicarboxylate Complexes. Decomposition temperatures are approximate and correspond to the main decomposition step of the carboxylate ligand.
Experimental Protocols
The synthesis of coordination polymers with dicarboxylic acids is most commonly achieved through hydrothermal or solvothermal methods. These techniques involve heating a mixture of the metal salt and the dicarboxylic acid ligand in a sealed vessel, often with the addition of a co-ligand or a pH-modifying agent.
General Hydrothermal Synthesis of a Metal-Dicarboxylate Coordination Polymer
-
Reactants:
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Cobalt(II) Nitrate Hexahydrate) - 1 mmol
-
Dicarboxylic acid (Succinic, Glutaric, Adipic, or this compound) - 1 mmol
-
Co-ligand (e.g., 4,4'-bipyridine), if desired - 1 mmol
-
Solvent (e.g., deionized water, or a water/ethanol mixture) - 20 mL
-
pH-modifying agent (e.g., NaOH or HNO₃), as needed.
-
-
Procedure:
-
The metal salt and dicarboxylic acid are dissolved in the chosen solvent in a Teflon-lined stainless steel autoclave.
-
If a co-ligand is used, it is added to the solution.
-
The pH of the mixture may be adjusted to promote crystallization.
-
The autoclave is sealed and heated in an oven at a specific temperature (typically between 120-180 °C) for a period of 24 to 72 hours.
-
After the reaction time, the oven is cooled down slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the solvent used for the reaction, and dried in air.
-
Characterization Techniques
-
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, coordination environment of the metal ion, and the overall framework topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and can provide information about the presence of coordinated or guest solvent molecules.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Helps to confirm the coordination of the carboxylate groups to the metal center by observing the shifts in the symmetric and asymmetric stretching frequencies of the C=O and C-O bonds.
Visualizing Experimental and Conceptual Frameworks
Caption: General workflow for the synthesis and characterization of metal-dicarboxylate coordination polymers.
Caption: Conceptual signaling pathway for pH-responsive drug release from a dicarboxylate-based MOF in a cancer cell.
Applications in Drug Development
Coordination polymers and MOFs derived from dicarboxylic acids are promising candidates for drug delivery systems.[3][8] Their porous structures can encapsulate therapeutic agents, and the lability of the metal-carboxylate bonds can be exploited for controlled release. A particularly attractive strategy involves pH-responsive drug release.[9] In the acidic microenvironment of tumors or within the lysosomes of cancer cells, the carboxylate linkers can become protonated, leading to the degradation of the framework and the release of the encapsulated drug.
The steric bulk of this compound could offer advantages in this context. The increased hydrophobicity of the pore environment due to the methyl groups might enhance the loading of hydrophobic drugs. Furthermore, the steric hindrance could modulate the rate of framework degradation and, consequently, the drug release profile.
Conclusion
While succinic, glutaric, and adipic acids have been extensively used to construct a vast library of coordination polymers with diverse structures and functions, this compound represents an intriguing but underexplored building block. The steric hindrance imposed by the tetramethyl groups is predicted to significantly alter its coordination behavior, leading to novel materials with potentially unique properties for applications in areas such as drug delivery. Further experimental investigation, particularly single-crystal X-ray diffraction studies of its metal complexes, is crucial to unlock the full potential of this sterically hindered dicarboxylic acid ligand and enable a direct and comprehensive comparison with its well-studied counterparts.
References
- 1. Sterically hindered carboxylate ligands support water-bridged dimetallic centers that model features of metallohydrolase active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. redalyc.org [redalyc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
A Comparative Guide to the Use of 2,2,3,3-Tetramethylsuccinic Acid as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chromatography, the use of an internal standard (IS) is a cornerstone for achieving accurate and reliable quantification.[1][2] An internal standard is a compound of known concentration added to a sample to correct for variations during analysis.[1] This guide provides a comparative overview of using 2,2,3,3-tetramethylsuccinic acid as a potential internal standard for chromatographic analysis, particularly for the quantification of organic acids like succinic acid. It also explores established alternatives and provides the necessary experimental context for making an informed choice.
The Ideal Internal Standard: A Theoretical Framework
The selection of an appropriate internal standard is critical for robust analytical methods.[3] Ideally, an internal standard should:
-
Be chemically similar to the analyte: This ensures that the IS and the analyte behave similarly during sample preparation and analysis.[1]
-
Not be present in the original sample: To avoid interference and inaccurate calculations.[4]
-
Be clearly separated from the analyte and other matrix components: Chromatographic peaks should be well-resolved.[4]
-
Be stable throughout the analytical process: It should not degrade or react with other components.[2]
-
Have a similar response factor to the analyte: Or a well-defined and consistent response factor ratio.
Comparison of Internal Standards for Organic Acid Analysis
| Feature | Isotopically Labeled Succinic Acid (e.g., ¹³C₄-Succinic Acid, D₄-Succinic Acid) | Linear Dicarboxylic Acids (e.g., Glutaric Acid, Pimelic Acid) | This compound |
| Structural Similarity to Succinic Acid | Virtually identical, differing only in isotopic composition.[5] | Structurally similar, belonging to the same chemical class.[6][7] | Derivative of succinic acid with methyl groups on the backbone.[8] |
| Co-elution with Analyte | Co-elutes with the analyte, which is ideal for mass spectrometry-based detection.[9] | Typically elutes close to succinic acid but is chromatographically separated.[6] | Expected to have a different retention time than succinic acid due to increased steric hindrance and altered polarity. |
| Compensation for Matrix Effects | Excellent, as it experiences nearly identical ionization suppression or enhancement as the analyte.[5] | Good, but may not perfectly mimic the analyte's behavior in complex matrices. | Potentially good due to its dicarboxylic acid nature, but its unique structure might lead to different interactions with the matrix. |
| Commercial Availability | Readily available from various chemical suppliers. | Commonly available and relatively inexpensive.[7][10] | Less common and potentially more expensive to purchase or synthesize. |
| Potential for Interference | Minimal, as the mass difference is easily resolved by a mass spectrometer. | Low, as long as it is not naturally present in the sample. | Unlikely to be naturally present in most biological samples. |
| Overall Recommendation | Considered the "gold standard" for quantitative mass spectrometry.[5] | A cost-effective and often suitable alternative for various chromatographic methods.[6] | A theoretically viable but unvalidated option that requires experimental verification. |
In-Depth Look at Alternatives
Isotopically Labeled Internal Standards:
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[5][11] Compounds like ¹³C- or deuterium-labeled succinic acid have chemical and physical properties that are nearly identical to their unlabeled counterparts.[5] This near-perfect analogy ensures that the SIL internal standard experiences the same extraction efficiencies, derivatization yields, and matrix effects as the analyte, leading to highly accurate and precise measurements.[9][12]
Linear Dicarboxylic Acid Analogs:
When SIL internal standards are unavailable or cost-prohibitive, structurally similar compounds are a common alternative.[9] For the analysis of succinic acid, other linear dicarboxylic acids such as glutaric acid (C5) and pimelic acid (C7) have been successfully employed.[6][13] These compounds share the same functional groups and exhibit similar chromatographic behavior, making them effective for correcting variations in the analytical process.[6]
The Case for this compound
This compound is a structural derivative of succinic acid, featuring four methyl groups on the carbon backbone.[8]
Theoretical Advantages:
-
Structural Similarity: As a dicarboxylic acid, it shares the same functional groups as succinic acid, suggesting it would have similar derivatization chemistry, which is often required for GC analysis.
-
Chromatographic Separation: The presence of the four methyl groups significantly alters its steric hindrance and likely its polarity, which should ensure good chromatographic separation from succinic acid and other simple dicarboxylic acids.
-
Inertness: The quaternary carbon atoms may increase the chemical stability of the molecule.
-
Low Natural Abundance: It is highly unlikely to be present in biological or environmental samples.
Potential Disadvantages and Need for Validation:
-
Different Physicochemical Properties: The bulky methyl groups could lead to differences in solubility, extraction recovery, and ionization efficiency compared to linear dicarboxylic acids.
-
Lack of Experimental Data: Without published studies, its performance characteristics (linearity, recovery, and ability to compensate for matrix effects) are unknown.
-
Commercial Availability and Cost: It is not as commonly available as other dicarboxylic acids, which may impact its cost and accessibility.
Experimental Protocols
Below is a generalized experimental protocol for the quantification of succinic acid in a biological matrix using an internal standard and gas chromatography-mass spectrometry (GC-MS). This protocol would require optimization and validation for the specific internal standard chosen.
1. Sample Preparation and Extraction:
-
To 100 µL of the sample (e.g., plasma, urine, or cell culture media), add 10 µL of the internal standard solution (e.g., 1 mg/mL of this compound, glutaric acid, or an appropriate concentration of an isotopically labeled standard in a suitable solvent).
-
Vortex the sample for 30 seconds.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 60 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.
-
Cool the sample to room temperature before analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and internal standard.
4. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general workflow for using an internal standard and the decision-making process for selecting an appropriate one.
Conclusion and Recommendations
The choice of an internal standard is a critical decision in the development of a quantitative chromatographic method. For the analysis of succinic acid and other organic acids, isotopically labeled standards represent the most reliable option, especially when using mass spectrometry.[5][11] When these are not feasible, linear dicarboxylic acids like glutaric or pimelic acid are well-established and effective alternatives.[6][13]
This compound presents an interesting theoretical profile as an internal standard due to its structural similarity to succinic acid and its unique structure that would likely ensure good chromatographic separation. However, the lack of published experimental data on its performance means that any laboratory considering its use would need to undertake a thorough validation study. This would involve assessing its recovery, linearity, and ability to compensate for matrix effects in the specific application.
For researchers and drug development professionals, the guiding principle should be to use the most appropriate internal standard that ensures the accuracy and precision of the analytical results. While novel compounds like this compound may offer potential advantages, they must be rigorously tested against established standards before being implemented in routine analysis.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Pimelic Acid | C7H12O4 | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. baua.de [baua.de]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
The Performance of MOFs from 2,2,3,3-Tetramethylsuccinic Acid: An Uncharted Territory in Scientific Literature
A comprehensive review of scientific databases reveals a significant gap in the research landscape concerning Metal-Organic Frameworks (MOFs) derived from 2,2,3,3-tetramethylsuccinic acid. Despite the broad interest in MOF technology for applications ranging from drug delivery to catalysis, there is currently no published data on the synthesis, characterization, or performance benchmarking of MOFs utilizing this specific bulky, aliphatic dicarboxylate linker.
Researchers, scientists, and professionals in drug development often rely on comparative data to guide their material selection and experimental design. However, for those interested in the potential of MOFs constructed with this compound, such a resource is not yet available. Extensive searches of scholarly articles and chemical databases have not yielded any reports of their successful synthesis or subsequent performance evaluation in areas such as gas adsorption, catalytic efficiency, or drug loading and release.
This absence of information precludes the creation of a detailed comparison guide as originally intended. Without foundational data on their properties, it is impossible to objectively benchmark these hypothetical MOFs against other existing alternatives. Key performance indicators, such as surface area, pore size distribution, thermal and chemical stability, and application-specific metrics, remain entirely unknown.
The lack of research into MOFs from this compound could be attributed to several factors. The steric hindrance posed by the four methyl groups on the succinic acid backbone might present significant challenges to the formation of well-ordered, crystalline MOF structures. The flexibility of the aliphatic backbone, combined with the bulky substituents, could favor the formation of amorphous coordination polymers over crystalline frameworks.
While the broader family of MOFs derived from dicarboxylic acids, including succinic acid itself, has been explored for various applications, the specific impact of the tetramethyl substitution on the resulting framework's properties has not been investigated. For instance, studies on MOFs from unsubstituted succinic acid have shown their potential in areas like CO2 capture, but these findings cannot be extrapolated to its tetramethylated counterpart without experimental validation.
Therefore, the scientific community is presented with an open field for discovery. Future research efforts could focus on the following workflow:
Figure 1. A proposed experimental workflow for the future investigation of MOFs derived from this compound.
Until such foundational research is conducted and published, a performance comparison guide for MOFs derived from this compound remains a prospective endeavor. The scientific community is encouraged to explore this uncharted area to potentially unlock new materials with unique properties stemming from the distinct structure of this linker molecule.
Cross-Validation of Purity for 2,2,3,3-Tetramethylsuccinic Acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of chemical compounds, particularly for applications in drug development and materials science, the accurate determination of purity is paramount. This guide provides a comprehensive cross-validation of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—for assessing the purity of 2,2,3,3-Tetramethylsuccinic acid. By presenting detailed experimental protocols and comparative data, this document serves as a valuable resource for researchers seeking to establish robust analytical methodologies for quality control.
Comparative Purity Analysis
A hypothetical batch of synthesized this compound was analyzed by three independent analytical techniques to determine its purity. The results, along with key analytical parameters, are summarized in the table below. This cross-validation approach ensures a high degree of confidence in the assigned purity value by mitigating the potential for method-specific biases.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Purity (%) | 99.5 ± 0.2 | 99.6 ± 0.1 | 99.4 ± 0.1 |
| Principle | Absolute quantification against a certified internal standard based on the ratio of integrated NMR signal areas. | Separation based on polarity and quantification against a reference standard using a UV detector. | Separation of volatile derivatives based on boiling point and mass-to-charge ratio, with quantification against a reference standard. |
| Sample Preparation | Dissolution in a deuterated solvent with a known amount of internal standard. | Dissolution in the mobile phase and filtration. | Derivatization to a volatile ester followed by dissolution in an appropriate solvent. |
| Analysis Time | ~15 minutes per sample | ~20 minutes per sample | ~30 minutes per sample |
| Key Advantages | Absolute method, requires no specific reference standard of the analyte, provides structural information. | High precision and sensitivity, widely available instrumentation. | High separation efficiency and sensitivity, provides mass information for impurity identification. |
| Key Limitations | Lower sensitivity compared to chromatographic methods, potential for signal overlap. | Requires a specific reference standard for the analyte, potential for co-elution of impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to allow for replication and adaptation in other laboratories.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) and vortex until fully dissolved.
-
Data Acquisition: Acquire a one-dimensional proton (¹H) NMR spectrum using a standard quantitative pulse program. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery. A 90° pulse angle is used.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Quantification: Integrate the well-resolved signals corresponding to the analyte and the internal standard. The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
High-Performance Liquid Chromatography (HPLC)
Instrumentation: HPLC system with a UV detector.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Standard and Sample Preparation:
-
Standard: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
-
Analysis: Inject the calibration standards and the sample solution. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution from the calibration curve and calculate the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: GC system coupled to a Mass Spectrometer.
Protocol:
-
Derivatization:
-
To approximately 1 mg of this compound in a vial, add 100 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).
-
Cap the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester derivative.
-
-
Standard and Sample Preparation:
-
Standard: Prepare a stock solution of a derivatized reference standard of this compound in an appropriate solvent (e.g., hexane). Prepare a series of calibration standards by serial dilution.
-
Sample: After derivatization, dilute the sample with the same solvent to a concentration within the calibration range.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 20:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
-
Analysis: Inject the calibration standards and the sample. Create a calibration curve by plotting the peak area of a characteristic ion against the concentration. Determine the concentration of the derivatized analyte in the sample and calculate the purity.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow of the cross-validation process, from sample preparation to the final comparative analysis of the purity results.
Potential Impurities
The synthesis of this compound can proceed through various routes. A common laboratory-scale synthesis involves the thermal decomposition of 2,2,3,3-tetramethyl-4-oxoglutaric acid. Based on this and other potential synthetic pathways, likely impurities could include:
-
Starting Materials: Unreacted 2,2,3,3-tetramethyl-4-oxoglutaric acid.
-
Byproducts: Compounds formed from side reactions during the synthesis.
-
Solvents: Residual solvents used in the reaction and purification steps.
-
Related Compounds: Isomers or compounds with incomplete methylation.
The use of orthogonal analytical techniques, such as those described in this guide, is crucial for the comprehensive detection and quantification of these potential impurities, thereby ensuring the high quality of the final product.
Evaluating the impact of methyl group substitution on the properties of succinic acid-based materials
The introduction of a methyl group onto the succinic acid backbone offers a powerful tool for tuning the properties of resulting biomaterials, presenting a trade-off between crystallinity, thermal characteristics, and mechanical performance. This guide provides a comparative analysis of unsubstituted and methyl-substituted succinic acid-based polyesters, offering researchers and drug development professionals a data-driven overview to inform material selection and design.
Succinic acid-based polyesters, such as poly(butylene succinate) (PBS), are biodegradable polymers with promising applications in drug delivery, tissue engineering, and sustainable packaging. However, their inherent properties can be further tailored for specific applications by chemical modification. One such modification is the introduction of a methyl group, for instance by copolymerizing with 2-methylsuccinic acid to create poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)). This substitution disrupts the polymer chain regularity, leading to significant changes in its physicochemical properties.
Impact on Physicochemical Properties: A Comparative Overview
The presence of a methyl side group significantly alters the thermal and crystalline properties of succinic acid-based polyesters. Generally, methyl substitution leads to a decrease in crystallinity and melting temperature (Tm).[1] This is attributed to the steric hindrance imposed by the methyl group, which disrupts the packing of polymer chains and hinders the formation of a highly ordered crystalline structure.
Conversely, the impact on thermal stability is less pronounced. Studies have shown that the thermal stability of poly(butylene succinate-co-butylene 2-methylsuccinate) remains almost unchanged compared to pure PBS.[1]
The effect on mechanical properties is a critical consideration. While a decrease in crystallinity can lead to a reduction in stiffness and tensile strength, it can also enhance the material's toughness and flexibility. For instance, it has been reported that methyl substitution in poly(butylene succinate) copolymers leads to improved toughness.
Solubility is another key parameter affected by methyl substitution. While specific comparative data is sparse, it is generally understood that a decrease in crystallinity can lead to increased solubility in common organic solvents.
Table 1: Comparison of Thermal and Crystalline Properties
| Property | Poly(butylene succinate) (PBS) | Poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)) |
| Melting Temperature (Tm) | ~115 °C[2] | Decreases with increasing methylsuccinate content (e.g., 82.4 °C for 30% BMS)[1] |
| Glass Transition Temp (Tg) | ~ -32 °C | Increases with increasing methylsuccinate content |
| Crystallinity | High | Lower, decreases with increasing methylsuccinate content[1] |
| Thermal Stability (Td,max) | ~399 °C[1] | ~397-399 °C (almost unchanged)[1] |
Table 2: Comparison of Mechanical and Solubility Properties
| Property | Poly(butylene succinate) (PBS) | Poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)) |
| Tensile Strength | ~34 MPa[3] | Generally lower than PBS |
| Young's Modulus | ~300-500 MPa[3] | Generally lower than PBS |
| Elongation at Break | >300%[3] | Can be higher, indicating increased toughness |
| Solubility | Insoluble in water, soluble in chloroform[2] | Expected to have higher solubility in organic solvents due to lower crystallinity |
Logical Relationship of Methyl Substitution and Material Properties
The following diagram illustrates the cause-and-effect relationship between methyl group substitution and the resulting changes in the properties of succinic acid-based materials.
Experimental Workflows
The synthesis and characterization of these materials typically follow a standardized workflow.
Experimental Protocols
Synthesis of Poly(butylene succinate-co-butylene 2-methylsuccinate)
A typical synthesis involves a two-step melt polycondensation method.[1]
-
Esterification: Succinic acid, 2-methylsuccinic acid, and an excess of 1,4-butanediol are charged into a reactor equipped with a stirrer, a nitrogen inlet, and a distillation outlet. The mixture is heated to around 180-200°C under a nitrogen atmosphere to initiate the esterification reaction, during which water is continuously removed.
-
Polycondensation: After the theoretical amount of water is collected, a catalyst (e.g., titanium(IV) butoxide) is added. The temperature is then gradually increased to 220-240°C, and a vacuum is applied to facilitate the removal of excess 1,4-butanediol and promote the growth of high molecular weight polymer chains. The reaction is continued until the desired viscosity is achieved. The resulting polymer is then cooled and collected.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
A small sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC cell along with an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.
-
A second heating scan is performed at the same rate to determine the Tg and Tm of the material. The heat flow as a function of temperature is recorded and analyzed.
X-ray Diffraction (XRD)
XRD is employed to analyze the crystalline structure and determine the degree of crystallinity of the polymers.
-
A thin film or powder sample of the polymer is prepared and mounted on the sample holder of the diffractometer.
-
The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) over a range of 2θ angles.
-
The intensity of the diffracted X-rays is measured by a detector.
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. Sharp peaks indicate crystalline regions, while a broad halo is characteristic of an amorphous structure. The degree of crystallinity can be calculated by separating the areas of the crystalline peaks and the amorphous halo.
Mechanical Testing
Tensile properties such as tensile strength, Young's modulus, and elongation at break are determined using a universal testing machine.
-
Dumbbell-shaped specimens are prepared from the polymer films according to standard specifications (e.g., ASTM D638).
-
The dimensions of the specimens are measured accurately.
-
The specimen is clamped into the grips of the testing machine.
-
The specimen is stretched at a constant crosshead speed until it fractures.
-
The load and displacement are recorded throughout the test.
-
Stress-strain curves are plotted from the recorded data, from which the tensile properties are calculated.
Solubility Testing
The solubility of the polymers is assessed in various solvents.
-
A known amount of the polymer is added to a specific volume of a solvent in a sealed vial.
-
The mixture is stirred or agitated at a constant temperature for a set period.
-
The mixture is then visually inspected for dissolution.
-
For quantitative analysis, the undissolved polymer can be separated by filtration, dried, and weighed to determine the amount of dissolved polymer. This process can be repeated with different solvents to create a solubility profile.
References
- 1. Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release [mdpi.com]
- 2. Polybutylene succinate - Wikipedia [en.wikipedia.org]
- 3. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2,2,3,3-Tetramethylsuccinic Acid
This document provides essential safety and logistical information for the proper disposal of 2,2,3,3-Tetramethylsuccinic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be familiar with its hazard profile. This compound is a solid organic acid and should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles.[1] |
| Body Protection | Laboratory coat. |
Spill Response Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Contain the Spill: For a solid spill, carefully sweep the material to a central location, avoiding the creation of dust.
-
Absorb the Spill: Cover the spilled solid with an inert absorbent material, such as sand or vermiculite.
-
Collect the Waste: Carefully scoop the mixture into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a damp cloth. The cloth should also be disposed of as hazardous waste.
-
Dispose of Waste: The sealed container with the spill cleanup material must be disposed of as hazardous chemical waste.
Waste Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional and local regulations for chemical waste.
Step-by-Step Disposal Guidance:
-
Waste Identification: this compound is a non-halogenated solid organic acid. It should be classified as hazardous chemical waste.
-
Containerization:
-
Place the waste in a clearly labeled, sealed, and compatible container. The original container is often a suitable option.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Segregation:
-
Store the waste container separately from incompatible materials, particularly strong oxidizing agents and bases.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.
-
-
Collection and Disposal:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,2,3,3-Tetramethylsuccinic acid
Essential Safety and Handling Guide for 2,2,3,3-Tetramethylsuccinic Acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 630-51-3[1] |
| Molecular Formula | C₈H₁₄O₄[2] |
| Molar Mass | 174.196 g·mol⁻¹[2] |
| Melting Point | 204-206 °C[3] |
| Boiling Point | 259.6 °C at 760 mmHg[2][3] |
| Density | 1.161 g/cm³[2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin irritation and serious eye damage, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][4] | To protect against dust particles and potential splashes that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][4][5][6] | To prevent skin contact, which can cause irritation.[1] |
| Respiratory Protection | NIOSH-approved dust mask or respirator.[4][7] | To be used in areas with inadequate ventilation or when dust generation is likely, to prevent respiratory tract irritation.[1][8] |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[5][6] | To provide an additional layer of protection for the body against spills and contamination. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for the safe handling of solid this compound.
Preparation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound[1].
-
Ensure Access to Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible[4].
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.
-
Work in a Ventilated Area: All handling of this chemical should be conducted in a well-ventilated laboratory or inside a chemical fume hood to minimize inhalation of dust[1][8][9].
Weighing and Transfer
-
Use a Spatula: Carefully use a spatula to transfer the solid chemical from its storage container to a weighing vessel.
-
Avoid Dust Formation: Handle the powder gently to prevent it from becoming airborne[4][8].
-
Secure the Container: Tightly close the main storage container immediately after use.
Solubilization (if applicable)
-
Add Solvent: Carefully add the desired solvent to the vessel containing the weighed this compound.
-
Aid Dissolution: If necessary, use a vortex mixer or a magnetic stirrer to facilitate dissolution.
-
Gentle Heating: If heating is required, do so with caution in a well-ventilated area to avoid the release of vapors.
Post-Handling and Cleanup
-
Decontaminate Surfaces: Wipe down the spatula and any work surfaces that may have come into contact with the chemical using a damp cloth.
-
Dispose of Contaminated Materials: All disposable items, such as weighing paper and gloves, that have been contaminated must be disposed of in a designated chemical waste container[4].
Emergency and Disposal Plan
Accidental Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][4][8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1][4][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[1][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical help.[1][8] |
Spills and Leaks
In the event of a spill, wear the appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal[8][10].
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. The substance should be sent to an approved waste disposal plant[1][4]. Do not allow the chemical to enter drains or the environment[9].
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound, 97 - Safety Data Sheet [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. chemos.de [chemos.de]
- 10. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
